Propargyl methanethiosulfonate
Description
Properties
IUPAC Name |
methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQOUQQSZCWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703719 | |
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-65-2 | |
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to a Versatile Thiol-Reactive Probe for Chemical Biology and Drug Discovery
An In-depth Technical Guide to Propargyl Methanethiosulfonate (PMTS)
This guide provides an in-depth exploration of Propargyl Methanethiosulfonate (PMTS), a bifunctional reagent critical for modern biochemical and pharmaceutical research. We will move beyond simple definitions to explore the chemical principles that make PMTS an invaluable tool for probing protein structure, identifying active sites, and enabling site-specific bioconjugation. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this powerful chemical probe.
Core Attributes and Physicochemical Properties
Propargyl methanethiosulfonate is identified by the CAS Number 7651-65-2 .[1][2][3] Its utility is derived from a unique structure that combines a highly reactive thiol-specific functional group with a versatile, bioorthogonal propargyl handle.
| Property | Value | Source(s) |
| CAS Number | 7651-65-2 | [1][2][3] |
| Molecular Formula | C4H6O2S2 | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Appearance | Pale Yellow Oil | [2][3] |
| Synonyms | S-(Prop-2-yn-1-yl) methanesulfonothioate | [2][3] |
| Storage Conditions | 2-8°C, Amber Vial, Under Inert Atmosphere | [2][3] |
| Stability | Moisture and Light Sensitive | [3] |
Chemical Structure:
Figure 1: Chemical structure of Propargyl Methanethiosulfonate (PMTS).
The Chemistry of Thiol Modification: Mechanism and Rationale
The primary function of PMTS is its specific and rapid reaction with thiol groups, most notably the side chains of cysteine residues in proteins.[2][3] Understanding the causality behind this reaction is key to designing successful experiments.
Mechanism of Action: Covalent Disulfide Bond Formation
The core of the PMTS reagent is the thiosulfonate ester. The sulfur atom adjacent to the propargyl group is electrophilic and is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate anion, R-S⁻) of a cysteine residue. The reaction proceeds via an Sₙ2-type displacement, where the cysteine thiolate attacks this electrophilic sulfur, forming a stable, covalent mixed disulfide bond. The methanethiosulfonate moiety serves as an excellent leaving group, departing as the methanesulfinate anion.
This specific reactivity is the cornerstone of its use. In the complex milieu of a cell lysate or in vivo environment, this allows for the selective targeting of cysteine residues over other potentially nucleophilic functional groups like amines or hydroxyls, particularly within a controlled pH range (typically 6.5-7.5) where the thiol is sufficiently nucleophilic.
The Propargyl Handle: A Gateway to Bioorthogonal Chemistry
The true power of PMTS lies in its bifunctional nature. After the covalent modification of a cysteine, the propargyl group's terminal alkyne (H-C≡C-) remains exposed and chemically available. This alkyne is a bioorthogonal handle, meaning it does not typically react with biological molecules and can be addressed with a specific, externally introduced chemical partner.
This enables a powerful two-step experimental strategy. First, the protein of interest is labeled with PMTS. Second, an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag for affinity purification, or a polyethylene glycol chain for improved solubility) is "clicked" onto the propargyl handle using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This modularity provides immense experimental flexibility. The propargylamine moiety, a core component of the propargyl group, is a widely distributed and important feature in medicinal chemistry and drug discovery for this reason.[4]
Applications in Research and Drug Development
The unique properties of PMTS have led to its adoption in several high-impact research areas, particularly for studying proteins that are challenging to probe by other means.
Structural and Functional Probing of Ion Channels and Transporters
A primary application of PMTS is in the structural mapping of membrane proteins. Researchers have successfully used PMTS to identify cysteine residues that line the pores of complex channels.[2][3] Its relatively small size allows it to access sterically hindered environments. By systematically mutating residues to cysteine and testing for reactivity with PMTS, a map of the solvent-accessible surfaces within a channel can be constructed.
Notable examples include probing the structures of:
This methodology is invaluable for understanding the mechanisms of ion transport, substrate binding, and channel gating—all critical aspects of drug development targeting these proteins.
Site-Specific Protein Labeling and Bioconjugation
The two-step labeling workflow enabled by PMTS is a cornerstone of modern chemical biology. It allows for the precise attachment of functional payloads to a specific site on a protein, which is often a prerequisite for creating antibody-drug conjugates (ADCs), developing diagnostic assays, or performing advanced imaging studies.
Experimental Protocols
The following protocols are provided as a starting point. Causality Note: Successful labeling depends on several factors, including the accessibility of the target cysteine, pH, temperature, and reagent stoichiometry. Optimization is almost always required.
General Protocol for Protein Thiol Modification with PMTS
-
Reagent Preparation:
-
Prepare a stock solution of PMTS (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or DMF. Store under inert gas at -20°C.
-
Prepare a reaction buffer (e.g., 50 mM HEPES or PBS, pH 7.0-7.5). Degas the buffer thoroughly to minimize oxidation of free thiols. If the protein contains existing disulfide bonds that must be preserved, do not add a reducing agent. If the target cysteine is oxidized, a mild pre-reduction step with TCEP may be necessary, followed by removal of the reducing agent.
-
-
Labeling Reaction:
-
To your protein solution (typically at a concentration of 1-10 mg/mL in the reaction buffer), add the PMTS stock solution to achieve a final molar excess of 10- to 20-fold over the protein. Rationale: A molar excess drives the reaction to completion. The optimal excess should be determined empirically to maximize labeling while minimizing non-specific modification.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Rationale: Lower temperatures can improve specificity and protein stability but will require longer reaction times.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small-molecule thiol like DTT or β-mercaptoethanol to a final concentration of ~50 mM to consume any unreacted PMTS.
-
Remove excess PMTS and quenching agent immediately by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Validation (Self-Validating System):
-
Confirm successful labeling using mass spectrometry (MS). The mass of the protein should increase by 85.15 Da (the mass of the propargyl-thio group, C₃H₅S).
-
Alternatively, proceed to the click chemistry step with an azide-fluorophore and confirm labeling by SDS-PAGE with in-gel fluorescence imaging.
-
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for PMTS was not found in the initial search, the SDS for structurally related compounds containing propargyl and sulfonate/sulfonyl groups indicates significant hazards. Researchers must handle this compound with extreme caution.
| Hazard Class | Potential Risk | Recommended Precaution |
| Toxicity | Toxic if swallowed or inhaled; potentially fatal in contact with skin. | Always handle in a certified chemical fume hood. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[5] |
| Corrosivity | May cause severe skin burns and eye damage.[6] | Wear appropriate personal protective equipment (PPE): nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles. |
| Flammability | May be a flammable liquid and vapor.[7] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[7] |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | Minimize exposure duration and quantity. |
General Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Store locked up in a cool, dry place, away from incompatible materials.[5]
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
Propargyl methanethiosulfonate is more than a simple chemical; it is a sophisticated tool that bridges classical biochemistry with modern synthetic chemistry. Its ability to selectively and efficiently modify cysteine residues, combined with the bioorthogonal nature of its propargyl handle, provides a robust platform for a wide array of applications. From elucidating the intricate structures of membrane proteins to constructing precisely engineered bioconjugates for therapeutic and diagnostic purposes, PMTS offers a level of experimental control and flexibility that is essential for advancing the frontiers of science and medicine.
References
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CAS No : 7651-65-2 | Product Name : Propargyl Methanethiosulfonate - Pharmaffiliates. [Link]
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Propargyl Sulfonate, CAS 55947-46-1, C3H3NaO3S - Mallak Specialties Pvt Ltd. [Link]
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Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. [Link]
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Propargylamine: an important moiety in drug discovery - PubMed. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [Link]
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Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI. [Link]
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Prop-2-yn-1-yl methanesulfonate | C4H6O3S | CID 305925 - PubChem. [Link]
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Safety Data Sheet: Methanesulphonic acid - Carl ROTH. [Link]
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An In-depth Technical Guide to Propargyl Methanethiosulfonate for Advanced Protein Modification
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Precision Engineering at the Molecular Level
In the intricate landscape of proteomics and drug development, the ability to selectively modify proteins is not merely a technique; it is the cornerstone of innovation. It allows us to attach probes for visualization, create novel therapeutic conjugates, and dissect complex biological pathways with surgical precision. Among the arsenal of chemical tools available, Propargyl Methanethiosulfonate (PMTS) has emerged as a particularly powerful reagent. This guide provides a comprehensive overview of PMTS, grounded in chemical principles and field-proven methodologies, to empower researchers to leverage this versatile molecule for their specific applications. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible approach to protein modification.
The Propargyl Methanethiosulfonate (PMTS) Reagent: A Dual-Functionality Tool
Propargyl methanethiosulfonate is a heterobifunctional chemical reagent designed for the targeted modification of proteins. Its power lies in its two key components:
-
The Methanethiosulfonate (MTS) Group: This moiety serves as the protein-targeting element. MTS reagents are renowned for their high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found in the side chains of cysteine residues.[1][2] This specificity allows for precise labeling, as cysteines are among the least common amino acids, making them ideal targets for site-specific modification.[3]
-
The Propargyl Group: This is a terminal alkyne that acts as a bioorthogonal handle.[4] The term "bioorthogonal" signifies that this group is chemically inert within complex biological systems but can be induced to react with a specific partner—typically an azide-containing molecule—through a "click" reaction.[5][6] This two-step approach decouples the protein labeling from the introduction of the final payload (e.g., a fluorescent dye, a drug molecule, or a biotin tag), offering significant experimental flexibility.
The strategic combination of a cysteine-reactive group and a click-chemistry handle makes PMTS an invaluable asset for a wide range of applications, from fundamental research to the development of sophisticated biotherapeutics.[7][8]
The Core Mechanism: Covalent Disulfide Bond Formation
The modification of a protein with PMTS is a robust and efficient chemical transformation. The process hinges on the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the sulfur atom of the MTS group.
Causality of the Reaction: The thiol-disulfide exchange reaction is highly favorable. The methanethiosulfonate is an excellent leaving group, and the formation of the new, stable disulfide bond between the protein's cysteine and the propargyl moiety drives the reaction to completion under mild physiological conditions.[2][9] This reaction is significantly faster and more specific than other common thiol-reactive chemistries like those involving maleimides or iodoacetamides.[10]
Below is a diagram illustrating the covalent labeling of a cysteine residue with PMTS.
Caption: Cysteine modification reaction with PMTS.
Experimental Workflow and Protocols: A Self-Validating System
A successful protein modification strategy is a self-validating one, where each step is controlled and its outcome verified. The following workflow and protocols are designed with this principle in mind, providing a clear path from initial protein preparation to the final, functional conjugate.
Overall Experimental Workflow
The process can be visualized as a two-stage pipeline: initial protein labeling followed by bioorthogonal conjugation.
Caption: A two-stage workflow for protein modification using PMTS.
Protocol 1: Site-Specific Labeling of a Purified Protein with PMTS
This protocol details the covalent attachment of the propargyl handle to a cysteine residue.
A. Expertise & Rationale:
-
Protein Purity: The protocol assumes a purified protein. Contaminating proteins with reactive thiols will also be labeled.
-
Reduction Step: Many proteins contain cysteine residues that form intramolecular disulfide bonds. These must be reduced to free thiols to be available for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is stable, odorless, and does not interfere with the subsequent MTS reaction.
-
Molar Excess: A molar excess of PMTS is used to drive the reaction to completion. However, an excessive amount can lead to non-specific modification or reagent aggregation. The optimal ratio must be determined empirically.[11]
-
Purification: Immediate removal of unreacted PMTS after the incubation is critical to prevent unwanted reactions in downstream applications.
B. Materials and Reagents:
-
Purified protein containing at least one target cysteine residue.
-
Propargyl Methanethiosulfonate (PMTS).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
TCEP-HCl (if reduction is needed).
-
PMTS Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
C. Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If reduction is necessary: Add TCEP to a final concentration of 1-5 mM (a 10-50 fold molar excess over cysteine residues). Incubate for 60 minutes at room temperature.
-
-
PMTS Stock Solution Preparation:
-
Prepare a 100 mM stock solution of PMTS in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add the PMTS stock solution to the protein solution to achieve a 10- to 20-fold molar excess of PMTS over the protein. For example, for 1 mL of a 100 µM protein solution, add 10-20 µL of the 100 mM PMTS stock.
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.
-
-
Purification:
-
Remove excess, unreacted PMTS by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.
-
Alternatively, perform dialysis against the storage buffer.
-
-
Verification and Storage:
-
Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Expect a mass increase corresponding to the propargyl-thio moiety (C₃H₃S, approximately 71.12 Da).
-
Store the labeled protein at -20°C or -80°C.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes the propargyl handle installed in Protocol 1 for conjugation to an azide-containing molecule.[12]
A. Expertise & Rationale:
-
Catalyst System: The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate).[13]
-
Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial. It stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and minimizing the production of reactive oxygen species that can damage the protein.[13]
-
Concentrations: The azide-containing probe is used in large excess to ensure efficient conjugation to the protein.
B. Materials and Reagents:
-
Propargyl-labeled protein from Protocol 1.
-
Azide-containing molecule (e.g., Azide-Fluor 488, Biotin-Azide).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).
-
Sodium Ascorbate solution (e.g., 250 mM in water, prepare fresh ).
-
THPTA solution (e.g., 50 mM in water).
-
Reaction Buffer (e.g., PBS, pH 7.4).
C. Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:
-
Propargyl-labeled protein to a final concentration of 5-20 µM in Reaction Buffer.
-
Azide-containing molecule to a final concentration of 100-500 µM.
-
THPTA to a final concentration of 500 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 2.5 mM to start the reaction.[12]
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final protein conjugate from excess reagents (azide-probe, copper, ligand) using a desalting column or dialysis, as described in Protocol 1.
-
-
Analysis:
-
Analyze the final product by SDS-PAGE. A successful conjugation with a fluorescent probe will result in a fluorescent band at the protein's molecular weight.
-
Further characterization can be done via mass spectrometry and functional assays to ensure the modification did not compromise protein activity.
-
Data Presentation and Troubleshooting
Quantitative data and potential pitfalls should be systematically evaluated.
Table 1: Characterization of PMTS-Modified Proteins
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MALDI/ESI) | Confirm covalent modification and determine labeling efficiency. | A mass shift corresponding to the added propargyl-thio group (~+71 Da) per labeled cysteine. |
| SDS-PAGE Analysis | Visualize the final conjugate after click chemistry. | If using a fluorescent azide, a fluorescent band at the correct MW. A bulky probe may cause a slight gel shift. |
| UV-Vis Spectroscopy | Quantify labeling if the clicked probe has a known absorbance. | Absorbance peak corresponding to the attached probe. |
| Functional/Binding Assays | Ensure the modification does not inhibit protein function. | Activity or binding affinity should be comparable to the unmodified protein (unless the modified cysteine is in the active site). |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Cysteine residue is not accessible or is oxidized. | Ensure complete reduction with TCEP. Consider partial denaturation if the cysteine is buried. |
| PMTS has degraded. | Prepare PMTS stock solution fresh in anhydrous solvent. | |
| Low Click Reaction Yield | Inactive catalyst. | Prepare sodium ascorbate solution fresh. Ensure all reagents are of high quality. |
| Steric hindrance. | Consider using a PMTS reagent with a longer PEG spacer to increase accessibility of the alkyne. | |
| Protein Precipitation | Protein instability under reaction conditions. | Optimize buffer conditions (pH, additives). Reduce incubation time or temperature. |
| Copper-mediated aggregation. | Ensure the THPTA ligand is present at the correct concentration to chelate copper. |
Broader Applications in Science and Medicine
The ability to install a propargyl handle onto a protein via PMTS opens a vast landscape of applications:
-
Chemical Biology: Installation of fluorescent dyes or FRET pairs to study protein localization, trafficking, and conformational changes in real-time.[14]
-
Drug Discovery: The creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug (with an azide handle) is clicked onto a tumor-targeting antibody labeled with PMTS.[15]
-
Proteomics: Attaching biotin-azide to PMTS-labeled proteins allows for their selective enrichment from complex cell lysates using streptavidin beads, facilitating the identification of specific protein subpopulations.[5][16]
-
Material Science: Immobilizing enzymes onto surfaces or nanoparticles by clicking PMTS-modified proteins to an azide-functionalized solid support.
Conclusion
Propargyl methanethiosulfonate is more than a simple reagent; it is an enabling technology for sophisticated protein engineering. By providing a reliable method for the site-specific introduction of a bioorthogonal alkyne handle, PMTS empowers researchers to conjugate a virtually limitless array of molecules to their protein of interest. The key to success lies in a methodical approach that emphasizes the causality behind each step—from ensuring the target cysteine is reactive to meticulously purifying the final product. By adhering to the principles and protocols outlined in this guide, scientists and developers can confidently employ PMTS to advance their research and bring innovative solutions to complex biological problems.
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Kalaw, B. O., & Hubbell, W. L. (1994). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Analytical Biochemistry. [Link]
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Tessmer, M. H., et al. (2021). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods. [Link]
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Ryan, D. G., & O'Neill, L. A. (2021). Modification of Proteins by Metabolites in Immunity. Annual Review of Immunology. [Link]
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Wang, N., et al. (2018). Building and Breaking Bonds via a Compact S-propargyl-cysteine to Chemically Control Enzymes and Modify Proteins. Angewandte Chemie. [Link]
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Portilla, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
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Staroń, J., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy Biochemii. [Link]
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Le Breton, N., et al. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. Chemistry. [Link]
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Weerapana, E., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology. [Link]
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El-Kazzi, W., et al. (2019). Labeling reaction scheme for cysteine and tyrosine residues. ResearchGate. [Link]
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Portilla, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
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Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]
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Wang, Y., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
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Peeler, J. C., & Mehl, R. A. (2014). Utilization of alkyne bioconjugations to modulate protein function. Methods in Molecular Biology. [Link]
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Bjelic, A., et al. (2012). Anionic surfactants enhance click reaction-mediated protein conjugation with ubiquitin. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]
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G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
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Wu, Y., et al. (2017). Protein Modification via Alkyne Hydrosilylation Using A Substoichiometric Amount of Ruthenium(II) Catalyst. Chemical Science. [Link]
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Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Carbohydrate Chemistry. [Link]
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The Alkyne Handle: A Technical Guide to the Synthesis and Application of Alkyne-Containing Chemical Probes
For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules within their native environment is paramount. This guide provides an in-depth exploration of the synthesis and application of alkyne-containing chemical probes, a cornerstone of modern chemical biology. The alkyne functional group, with its unique reactivity and bioorthogonality, serves as a versatile "handle" for a myriad of biological investigations.[1][2][3] This document will delve into the core principles and practical methodologies for creating and utilizing these powerful tools, moving beyond simple protocols to explain the underlying rationale behind experimental choices.
The Power of the Alkyne: A Bioorthogonal Tool
The utility of the alkyne in chemical biology stems from its participation in "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[3][4][5] Crucially, the alkyne and its reaction partners, most notably the azide, are largely absent from biological systems. This "bioorthogonality" ensures that the labeling reaction proceeds with high fidelity, minimizing off-target effects and providing a clean signal for detection and analysis.[1][6]
The two most prominent click chemistry reactions involving alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This highly efficient reaction joins a terminal alkyne and an azide to form a stable triazole linkage.[7][8] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[9][10] While powerful, the potential cytotoxicity of copper can be a concern for live-cell applications.[2][11]
-
SPAAC: To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne dramatically accelerates the reaction with an azide, allowing it to proceed rapidly under physiological conditions without a catalyst.[6][8][12] This "copper-free" click chemistry is the preferred method for live-cell imaging and in vivo studies.[8][12][13]
Synthesizing the Probe: Introducing the Alkyne Handle
The first step in utilizing an alkyne probe is its synthesis. This can be achieved through various methods, broadly categorized into chemical synthesis and biosynthetic incorporation.
Chemical Synthesis of Alkyne Probes
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[14][15]
Conceptual Workflow for Sonogashira Coupling:
Caption: General workflow for synthesizing an alkyne probe via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling reaction.[16][17][18]
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| Aryl Iodide | Varies | Varies | 1.0 | 1.0 mmol |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 mmol |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 (3 mol%) | 21.1 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 303.6 mg (418 µL) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL |
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biosynthetic Incorporation of Alkyne Probes
An alternative to chemical synthesis is the metabolic incorporation of alkyne-containing building blocks into biomolecules within living cells. This approach allows for the labeling of newly synthesized proteins, glycans, or lipids. For example, an alkyne-tagged amino acid analog can be introduced into the cellular proteome.
Applying the Probe: Click Chemistry in Action
Once the alkyne-containing probe is synthesized or incorporated, it can be "clicked" to a reporter molecule, such as a fluorophore or a biotin tag, for detection or enrichment.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Experimental Protocol: CuAAC for Labeling an Alkyne-Modified Protein
This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing dye.[1][7][9][19]
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Alkyne-Protein | 1 mg/mL | 0.1 mg/mL | 10 µL |
| Azide-Dye | 10 mM in DMSO | 100 µM | 1 µL |
| CuSO₄ | 50 mM in H₂O | 1 mM | 2 µL |
| THPTA Ligand | 100 mM in H₂O | 5 mM | 5 µL |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | 5 µL |
| PBS Buffer | 1X | - | 77 µL |
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and PBS buffer.
-
Add the azide-dye stock solution and mix gently.
-
Prepare a fresh premix of CuSO₄ and THPTA ligand.
-
Add the CuSO₄/THPTA premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
Purify the labeled protein to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Experimental Protocol: SPAAC for Live-Cell Imaging
This protocol describes the labeling of cell-surface proteins in live mammalian cells using SPAAC.[4][6][8][12][13]
Workflow for SPAAC in Live Cells:
Caption: A streamlined workflow for labeling proteins on live cells using SPAAC.
Procedure:
-
Culture mammalian cells expressing the protein of interest with a site-specifically incorporated strained alkyne (e.g., DBCO).
-
Prepare a stock solution of the azide-fluorophore in a biocompatible solvent (e.g., DMSO).
-
Dilute the azide-fluorophore stock solution in pre-warmed cell culture media to the desired final concentration (typically 1-10 µM).
-
Remove the culture media from the cells and add the media containing the azide-fluorophore.
-
Incubate the cells at 37 °C for 30-60 minutes.
-
Wash the cells three times with pre-warmed PBS to remove excess, unreacted fluorophore.
-
Add fresh culture media to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Purification and Characterization of Alkyne Probes
Thorough purification and characterization are critical to ensure the quality and reliability of the synthesized probes.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying chemically synthesized small molecule probes.
-
Size-Exclusion Chromatography: Useful for purifying labeled proteins and removing small molecule reagents.[7]
-
Affinity Chromatography: If the probe is tagged with biotin, streptavidin-based affinity chromatography provides a highly specific purification method.[20]
-
Ethanol Precipitation: A simple and effective method for purifying labeled oligonucleotides.[11][21]
Protocol: Purification of a Labeled Oligonucleotide by Ethanol Precipitation [11][21][22]
-
To the reaction mixture containing the labeled oligonucleotide, add a 0.1 volume of 3 M sodium acetate (pH 5.2).
-
Add 2.5 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20 °C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4 °C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate buffer.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of synthesized small molecule probes. The alkyne proton typically appears in the range of δ 2-3 ppm in the ¹H NMR spectrum.[23][24][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized probe.[25] For labeled proteins and peptides, tandem mass spectrometry (MS/MS) can be used to identify the site of modification.[3][26]
-
Infrared (IR) Spectroscopy: The C≡C stretch of an alkyne typically appears as a weak band in the 2100-2260 cm⁻¹ region, while the C-H stretch of a terminal alkyne is a sharp, strong band around 3300 cm⁻¹.[23][24]
Conclusion
Alkyne-containing chemical probes are indispensable tools in modern chemical biology, enabling the precise labeling and study of biomolecules in complex systems. A thorough understanding of their synthesis, the principles of click chemistry, and appropriate purification and characterization techniques is crucial for their successful application. By following the detailed methodologies and understanding the underlying chemical principles outlined in this guide, researchers can confidently design and execute experiments to unravel the intricate workings of biological systems.
References
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- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). LinkedIn.
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. (n.d.). Lumiprobe.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- Technical Support Center: Purification of sp-Alkyne Labeled Proteins. (n.d.). Benchchem.
- Makarov, D., Klet, A., Tsybin, Y. O., Belov, M. E., & Kovalev, P. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Journal of Mass Spectrometry, 57(1), e4797.
- Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2012). Labeling proteins on live mammalian cells using click chemistry.
- Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO. (2025, December 29). ACS Chemical Biology.
- Copper-Free Click Chemistry (SPAAC). (n.d.). Vector Labs.
- Click Сhemistry Labeling of Oligonucleotides and DNA. (n.d.). Lumiprobe.
- Lang, K., & Chin, J. W. (2014). A general protocol for the systematic evaluation of bioorthogonal reactions in live cells with clickable HaloTag ligands: Implications for intracellular imaging. Journal of the American Chemical Society, 136(33), 11621-11624.
- Sletten, E. M., & Bertozzi, C. R. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition.
- Glembockyte, V., & Gasiunas, G. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33246-33255.
- Alkynes. (n.d.). University of Calgary.
- Mass Spectrometry Analysis of Alkynylated Compounds: A Compar
- Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene. (n.d.). Benchchem.
- Click-&-Go® Protein Capture Kit. (n.d.). Vector Labs.
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- Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes. (2024, April 15). PubMed Central.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Protocol: Click-Chemistry Labeling of Biomolecules and DNA. (n.d.).
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
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- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjug
- 1 H-NMR Spectral of Alkyne-Phenol Probe Solvent peaks are labeled with ''*'' (HDO) and ''**'' (DMSO). (n.d.).
- Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. (2021, September 16). RSC Publishing.
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An In-depth Technical Guide to the Solubility and Stability of Propargyl Methanethiosulfonate (PMTS)
Preamble: The Criticality of Characterizing a Thiol-Reactive Probe
Propargyl methanethiosulfonate (PMTS) has emerged as a valuable tool for researchers in drug development and chemical biology. Its utility lies in its specific and rapid reaction with thiol groups, forming mixed disulfides.[1] This reactivity allows for the precise labeling and investigation of cysteine residues within proteins, offering insights into protein structure and function, particularly in mapping the pore-lining regions of ion channels.[1] The propargyl group further extends its functionality, providing a handle for subsequent "click" chemistry reactions.[2][3]
However, the very reactivity that makes PMTS a powerful probe also predisposes it to potential instability and solubility challenges. For the researcher, a lack of understanding of these core characteristics can lead to inconsistent experimental results, misinterpretation of data, and ultimately, the failure of complex and costly studies. The concentration of a stock solution assumed to be stable may have significantly decreased, or the compound may precipitate out of solution in an aqueous buffer, leading to an unknown effective concentration.
This guide deviates from a simple recitation of facts. Instead, it serves as a technical manual, grounded in the principles of physical organic chemistry and informed by practical laboratory experience. It is designed to empower researchers, scientists, and drug development professionals to not only understand the factors governing the solubility and stability of PMTS but also to provide them with the methodologies to validate these parameters within their own experimental contexts.
Core Physicochemical Properties and Prudent Handling
Before delving into experimental characterization, a foundational understanding of PMTS's known properties and the requisite safety precautions is paramount.
Table 1: Physicochemical and Safety Profile of Propargyl Methanethiosulfonate
| Property | Value/Observation | Source/Comment |
| Chemical Name | S-(Prop-2-yn-1-yl) methanesulfonothioate | [1] |
| CAS Number | 7651-65-2 | [1] |
| Molecular Formula | C₄H₆O₂S₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Pale Yellow Oil | [1] |
| Storage | 2-8°C, Amber Vial, Under inert atmosphere | [1] |
| Shipping | Ambient temperature | [1] |
| Hazard Class | Toxic Liquid, Organic, N.O.S. | [4] |
Expert Insight on Handling and Storage: The recommendation to store PMTS at 2-8°C under an inert atmosphere is not merely a suggestion but a critical directive.[1] The thiosulfonate functional group is susceptible to hydrolysis, and the compound, like many reactive electrophiles, can be sensitive to atmospheric moisture. The use of an amber vial protects it from potential light-induced degradation.[1] When preparing to use PMTS, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Always handle PMTS in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
A Practical Guide to Determining Solubility
The solubility of a compound is not an absolute value but is dependent on the properties of the solute and the solvent, as well as temperature. While specific quantitative solubility data for PMTS is not widely published, its structure—a moderately polar thiosulfonate core with a less polar propargyl group—suggests it will be most soluble in polar aprotic organic solvents. Its solubility in aqueous buffers is likely to be limited.
The Causality of Solvent Selection
The principle of "like dissolves like" is a useful starting point. PMTS has both polar (the methanethiosulfonate group) and nonpolar (the propargyl group) characteristics.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent choices for creating high-concentration stock solutions. Their polarity is sufficient to solvate the methanethiosulfonate group, and they readily accommodate the organic nature of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are also likely to be good solvents. However, the presence of a labile proton means there is a theoretical, albeit low, risk of solvolysis over extended periods.[7]
-
Aqueous Buffers (e.g., PBS, HEPES): The solubility of PMTS in purely aqueous solutions is expected to be low. For biological experiments, a common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. It is critical to determine the concentration at which PMTS remains soluble in the final aqueous medium to avoid precipitation.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a self-validating system for determining the equilibrium solubility of PMTS. The "shake-flask" method is considered the gold standard for its reliability.[8][9]
Objective: To determine the saturation solubility of PMTS in a given solvent at a specific temperature (e.g., 25°C).
Materials:
-
Propargyl Methanethiosulfonate (PMTS)
-
Selected solvents (e.g., DMSO, Acetonitrile, Ethanol, 1x PBS pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, qNMR)
Methodology:
-
Preparation: Add an excess amount of PMTS to a vial. The key is to have undissolved solid/oil visible after equilibration. A starting point could be to add 10-20 mg of PMTS to 1 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended mixing time is crucial to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, visually confirm that excess, undissolved PMTS is still present. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved material.
-
Sample Collection: Carefully withdraw a known volume of the supernatant. To avoid disturbing the pellet, it is best to take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the solute onto the filter.[9]
-
Dilution and Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of PMTS. A standard curve with known concentrations of PMTS should be prepared for accurate quantification.
-
Data Recording: Record the determined solubility in a structured format.
Table 2: Solubility Data Template for PMTS
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (M) | Observations |
| DMSO | 25 | |||
| Acetonitrile | 25 | |||
| Ethanol | 25 | |||
| 1x PBS, pH 7.4 | 25 |
This systematic approach provides a reliable, quantitative measure of PMTS solubility, which is essential for preparing accurate stock solutions and avoiding precipitation in experimental assays.
A Framework for Assessing Stability
The stability of PMTS is a function of its chemical environment, including pH, temperature, and the presence of nucleophiles. The thiosulfonate linkage is the most probable site of degradation.
Anticipated Degradation Pathways
Understanding the potential chemistry of degradation allows for the design of logical stability studies.
-
Hydrolysis: The thiosulfonate bond can be attacked by water or hydroxide ions. This hydrolysis is typically accelerated under both acidic and basic conditions.[10] The likely products are methanesulfinic acid and propargyl alcohol, or subsequent reaction products.
-
Thiolysis: While this is the desired reaction with target cysteines, the presence of any other thiol-containing species (e.g., dithiothreitol (DTT), glutathione in cell media) will lead to the consumption of PMTS.[1]
-
Oxidation: While less common for thiosulfonates compared to thiols, strong oxidizing conditions could potentially affect the sulfur atoms.[10]
Caption: Primary reaction pathways for PMTS.
Experimental Protocol for Stability Assessment
This protocol provides a framework to quantify the stability of PMTS under various conditions, allowing for the determination of its half-life (t₁/₂).
Objective: To determine the degradation rate of PMTS in different buffers and at different temperatures over time.
Methodology:
Caption: Workflow for PMTS stability testing.
-
Stock Solution Preparation: Prepare a concentrated stock solution of PMTS (e.g., 100 mM) in a stable organic solvent like acetonitrile. Acetonitrile is often preferred over DMSO for stability studies as it is less prone to side reactions and degradation.
-
Reaction Buffer Preparation: Prepare a set of buffers covering a relevant pH range. For example:
-
pH 4.0 (Acetate buffer)
-
pH 7.4 (Phosphate or HEPES buffer)
-
pH 9.0 (Borate or Bicine buffer)
-
-
Initiation of Experiment: Dilute the PMTS stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µM). This should be done at the start of the experiment (t=0). Vortex briefly to mix.
-
Incubation: Aliquot the solutions into separate vials for each time point and incubate them at controlled temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and quench the degradation process. Quenching can be achieved by adding acid (if compatible with the analysis) or by freezing the sample at -80°C.
-
Quantification: Analyze the samples using a validated HPLC method to measure the concentration of the remaining PMTS. The disappearance of the parent PMTS peak over time is monitored.
-
Data Analysis: For each condition, plot the natural logarithm of the PMTS concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k). The half-life can then be calculated using the formula: t₁/₂ = 0.693 / k.
Table 3: Stability Data Template for PMTS
| Condition (Buffer, pH) | Temperature (°C) | Rate Constant, k (h⁻¹) | Half-life, t₁/₂ (h) |
| Acetate, pH 4.0 | 25 | ||
| PBS, pH 7.4 | 4 | ||
| PBS, pH 7.4 | 25 | ||
| PBS, pH 7.4 | 37 | ||
| Borate, pH 9.0 | 25 |
Field-Proven Insights and Recommendations
-
Stock Solutions: Based on its likely properties, prepare high-concentration stock solutions of PMTS (e.g., 100-500 mM) in anhydrous DMSO or acetonitrile. Aliquot into single-use volumes in sealed vials under an inert gas (argon or nitrogen) and store at -20°C or -80°C for long-term stability.
-
Working Solutions: When performing biological experiments, dilute the stock solution into the final aqueous buffer immediately before use. Do not store PMTS in aqueous buffers for extended periods. The stability data generated from the protocol above will inform the maximum allowable time between dilution and use.
-
Validation is Key: The stability of PMTS can be affected by components in complex biological media. If using PMTS in cell culture medium or lysate, it is advisable to perform a preliminary stability test in that specific matrix.
-
Control Experiments: In any experiment involving PMTS, a crucial control is to incubate the compound in the experimental buffer for the duration of the experiment without the biological target present. This allows you to differentiate between consumption of PMTS due to reaction with the target and degradation due to instability.
By adopting these rigorous, self-validating protocols, researchers can ensure the reliability and reproducibility of their experiments with propargyl methanethiosulfonate, unlocking its full potential as a precise and powerful chemical probe.
References
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Pharmaffiliates. (n.d.). Propargyl Methanethiosulfonate. Retrieved from [Link]
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Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. DOI: 10.4155/fmc-2022-0243. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Eawag. (1997). Methanesulfonic Acid Degradation Pathway. Retrieved from [Link]
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PubMed. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Retrieved from [Link]
-
ResearchGate. (2019). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. Retrieved from [Link]
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Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. DOI: 10.1016/j.jpba.2011.12.008. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Methodology of stable peptide based on propargylated sulfonium. Retrieved from [Link]
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Thermo Fisher Scientific. (2018). Safety Data Sheet: Propargyl alcohol. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Propargyl Methanethiosulfonate: A Detailed Guide to Application in Cysteine Modification
Introduction: Unlocking Site-Specific Protein Functionalization with Propargyl Methanethiosulfonate
Propargyl methanethiosulfonate (MTS) is a powerful bifunctional reagent that has emerged as a valuable tool for the site-specific modification of proteins and other biomolecules. This reagent allows for the introduction of a terminal alkyne group—a versatile chemical handle—onto a protein at the site of a cysteine residue. This "propargylation" opens the door to a wide array of subsequent bioorthogonal "click" chemistry reactions, enabling the precise attachment of various molecular entities, including fluorophores, biotin, and drug molecules.
Propargyl MTS reacts specifically and rapidly with the thiol group of a cysteine residue to form a stable disulfide bond.[1] This high reactivity and selectivity make it an ideal choice for researchers in chemical biology, drug development, and proteomics who require precise control over the location of their modifications. The introduced propargyl group can then be utilized in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
This comprehensive guide provides a detailed, step-by-step protocol for the use of propargyl MTS in protein modification, from initial protein preparation to the characterization of the final conjugate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for their specific applications.
Chemical Properties and Handling
| Property | Value | Source |
| CAS Number | 7651-65-2 | [1] |
| Molecular Formula | C4H6O2S2 | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Pale Yellow Oil | [1] |
| Storage | 2-8°C, Amber Vial, Under Inert Atmosphere | [1] |
Reaction Mechanism: The Chemistry of Cysteine Propargylation
The fundamental reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the propargyl moiety, with the concomitant release of methanesulfinic acid.
Caption: Reaction of a protein cysteine with propargyl MTS.
The reaction is highly specific for cysteine residues due to the unique nucleophilicity of the thiol group. The rate of the reaction is pH-dependent, as the deprotonated thiolate is the reactive species. Therefore, maintaining an appropriate pH is critical for efficient labeling.
Experimental Protocol: A Step-by-Step Guide to Protein Propargylation
This protocol provides a general framework for the modification of a protein with propargyl MTS. Optimization of specific parameters, such as the molar excess of the reagent and incubation time, may be necessary for different proteins.
Materials
-
Protein of interest containing at least one accessible cysteine residue
-
Propargyl methanethiosulfonate (MTS)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 7.2-8.0, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF) system
-
Analytical Instruments: UV-Vis spectrophotometer, Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Workflow Overview
Caption: General workflow for protein propargylation.
Step 1: Protein Preparation
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols, which can compete with the desired reaction.
-
Determine the protein concentration accurately using a UV-Vis spectrophotometer and the protein's extinction coefficient, or a standard protein assay (e.g., Bradford or BCA).
Step 2: Reduction of Disulfide Bonds (Optional)
If the target cysteine residue is involved in a disulfide bond, it must first be reduced to a free thiol.
-
Add a 10-100 fold molar excess of a reducing agent (e.g., TCEP) to the protein solution. TCEP is often preferred as it is stable, odorless, and does not require removal before some downstream applications.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
Step 3: Removal of Reducing Agent
It is critical to remove the excess reducing agent before adding the propargyl MTS, as it will react with the reagent.
-
Use a desalting column or perform buffer exchange via dialysis or TFF to remove the reducing agent.[4] Equilibrate the column or dialysis membrane with the degassed reaction buffer.
Step 4: Propargylation Reaction
-
Prepare a stock solution of propargyl MTS (e.g., 10-100 mM) in a compatible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a 10-50 fold molar excess of the propargyl MTS stock solution to the protein solution. The optimal molar ratio will depend on the reactivity of the specific cysteine residue and should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. Gentle mixing during the incubation can improve labeling efficiency. The reaction is typically faster at a slightly alkaline pH (7.5-8.0) and at room temperature.[5][6]
Step 5: Quenching the Reaction
To stop the reaction and consume any unreacted propargyl MTS, add a small molecule thiol.
-
Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial propargyl MTS concentration.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 6: Purification of the Propargylated Protein
It is essential to remove the unreacted propargyl MTS, the quenching reagent, and any byproducts.
-
Purify the modified protein using a desalting column, dialysis, or TFF, exchanging the buffer into a suitable storage buffer.[4]
Characterization of the Propargylated Protein
Successful modification can be confirmed using several analytical techniques.
Mass Spectrometry
Mass spectrometry is the most definitive method to confirm the addition of the propargyl group.[7][8]
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to measure the mass of the intact protein. A successful modification will result in a mass increase corresponding to the mass of the propargyl disulfide moiety (C₃H₃S₂ = 87.16 Da).
-
Peptide Mapping: For larger proteins or to identify the specific site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will show a mass shift of 87.16 Da.
Ellman's Assay
This colorimetric assay can be used to quantify the number of free thiols remaining after the reaction, providing an indirect measure of labeling efficiency. A decrease in the number of free thiols compared to the unmodified protein indicates successful modification.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |
| Inaccessible cysteine residue. | Consider denaturing the protein under non-reducing conditions to expose the cysteine. | |
| pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 7.5-8.0. | |
| Insufficient molar excess of propargyl MTS. | Increase the molar ratio of propargyl MTS to protein. | |
| Protein Precipitation | High concentration of organic solvent from the propargyl MTS stock. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |
| Protein instability under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | While MTS reagents are highly specific for thiols, ensure the pH is not excessively high, which can increase the reactivity of other residues. |
| Dimerization of the Labeling Reagent | High concentration of propargyl MTS. | A known side reaction for MTS reagents is dimerization at high concentrations.[9] Avoid using excessively high concentrations of the reagent. |
Stability of the S-Propargyl Linkage
The disulfide bond formed between the cysteine residue and the propargyl group is generally stable under physiological conditions. However, it can be cleaved by reducing agents such as DTT or TCEP. This reversibility can be an advantage in certain applications where the removal of the modification is desired. The propargyl group itself is stable and does not readily undergo side reactions under typical biological conditions.[10]
Conclusion
Propargyl methanethiosulfonate is a highly effective reagent for the site-specific introduction of a versatile alkyne handle onto proteins at cysteine residues. The straightforward reaction, high specificity, and the utility of the incorporated propargyl group in "click" chemistry make it an invaluable tool for a wide range of applications in research and drug development. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently generate propargylated proteins for their downstream functionalization and analysis.
References
- Wen, Y. D., & Zhu, Y. Z. (2015). The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. In Hydrogen Sulfide in Redox Biology (pp. 235-246). Springer, Cham.
- Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2055-2068.
-
Frontiers in Cell and Developmental Biology. (2024). S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. Retrieved from [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
- Chen, X., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Bioorganic & Medicinal Chemistry, 86, 117298.
- Tero, A. H., et al. (2021). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. ChemistryOpen, 10(1), 10-14.
-
PubMed. (2024). S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. Retrieved from [Link]
-
National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Propargyl Methanethiosulfonate. Retrieved from [Link]
- Murschall, L. M., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. Journal of Visualized Experiments, (181), e63529.
-
MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]
-
ResearchGate. (2015). How do you purify S-Propargyl-Cysteine in 3-4 gram quantities? Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]
- Neuroproteomics. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Click Chemistry Protocol with Propargyl Methanethiosulfonate (PMTS) Labeled Proteins
Abstract
This application note details a robust protocol for the site-specific labeling of cysteine residues in proteins using Propargyl Methanethiosulfonate (PMTS) followed by Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike irreversible maleimide chemistries, PMTS introduces an alkyne handle via a reversible disulfide bond , allowing for the controlled release of the label or probe under reducing conditions. This method is ideal for structure-function studies (SCAM), reversible immobilization, and enrichment of specific proteoforms.
Introduction & Mechanism[1][2]
The Chemistry of PMTS
Methanethiosulfonate (MTS) reagents are highly specific for sulfhydryl groups (cysteines). The reaction involves the nucleophilic attack of a thiolate anion (
Key Advantages:
-
Specificity: Reacts exclusively with cysteines at pH 7.0–8.0; does not cross-react with amines (lysines) unlike maleimides.
-
Speed: Reaction rates are often
, reaching completion in seconds to minutes. -
Reversibility: The resulting disulfide bond (
) can be cleaved by reducing agents (DTT, TCEP, -ME), enabling "label-and-release" strategies. -
Small Footprint: PMTS adds a minimal propargyl group, reducing steric perturbation compared to large fluorophore-maleimides.
The Click Reaction (CuAAC)
Once the protein is "primed" with the alkyne handle via PMTS, it reacts with an azide-functionalized probe (fluorophore, biotin, drug) using CuAAC. We utilize the THPTA ligand to accelerate the reaction and protect the protein from oxidative damage caused by copper-catalyzed reactive oxygen species (ROS).[1]
Mechanism Diagram
The following diagram illustrates the two-step chemical transformation.
Figure 1: Chemical mechanism showing the specific labeling of Cysteine with PMTS followed by CuAAC conjugation.
Materials & Reagents
| Reagent | Concentration / Specs | Role |
| Protein Sample | 50–200 µM (1–5 mg/mL) | Target substrate (Must have accessible Cys). |
| PMTS | 200 mM Stock in DMSO | Thiol-reactive alkyne linker. |
| Azide Probe | 10 mM Stock in DMSO | Detection tag (e.g., Azide-Cy5, Azide-Biotin). |
| CuSO | 100 mM Stock in water | Catalyst source. |
| THPTA Ligand | 500 mM Stock in water | Cu(I) stabilizing ligand (prevents protein degradation). |
| Sodium Ascorbate | 1 M Stock (Freshly prepared) | Reducing agent to generate Cu(I). |
| TCEP-HCl | 100 mM Stock (pH 7.0) | Optional: To reduce disulfides prior to labeling. |
| Labeling Buffer | 20 mM HEPES, 150 mM NaCl, pH 7.5 | Reaction medium (Avoid Tris/EDTA if possible). |
| Desalting Column | Zeba Spin or PD-10 | Removal of excess PMTS before Click. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow emphasizing the critical intermediate purification step.
Detailed Protocol
Phase 1: Site-Specific Labeling with PMTS
Expert Insight: Cysteine residues often form oxidized disulfides during storage. If your target Cys is not a free thiol, you must reduce it first. However, you must remove the reducing agent (TCEP/DTT) before adding PMTS, or the PMTS will react with the reducing agent instead of the protein.
-
Protein Preparation:
-
Dilute protein to 50–100 µM in Labeling Buffer (pH 7.5).
-
(Optional) Add 10 equivalents of TCEP. Incubate 30 mins at RT. Pass through a desalting column (e.g., Zeba Spin 7K MWCO) to remove TCEP.
-
-
PMTS Reaction:
-
Add 10–20 molar equivalents of PMTS (from 200 mM DMSO stock) to the protein solution.
-
Example: For 100 µL of 50 µM protein (5 nmol), add 100 nmol PMTS (0.5 µL of 200 mM stock).
-
Incubate for 15–30 minutes at Room Temperature (RT).
-
Note: MTS reactions are extremely fast. Longer incubations are unnecessary and may increase non-specific background.
-
-
Intermediate Purification (CRITICAL):
-
You must remove unreacted PMTS. Free PMTS contains an alkyne group that will compete for the azide probe in the next step, killing the Click efficiency.
-
Perform buffer exchange into fresh Labeling Buffer using a desalting column or dialysis.
-
Phase 2: CuAAC Click Reaction
Expert Insight: We use a "Premix" strategy for the catalyst.[2] Mixing CuSO
-
Prepare Catalyst Premix (5x Concentrate):
-
Mix the following in a separate tube (volumes for 1 reaction):
-
CuSO
(100 mM): 1 µL (Final in rxn: 1 mM) -
THPTA (500 mM): 1 µL (Final in rxn: 5 mM)
-
Vortex and incubate for 1 minute. The solution should be light blue.
-
-
-
Reaction Assembly:
-
To the Alkyne-Protein (from Phase 1), add:
-
Azide-Probe: 2–5 molar equivalents (relative to protein).
-
Catalyst Premix: Add the Cu/THPTA mix prepared above.
-
Sodium Ascorbate: Add to final concentration of 5 mM (from fresh 1 M stock).
-
-
-
Incubation:
-
Incubate for 30–60 minutes at RT in the dark.
-
Tip: If the protein is fragile, incubate at 4°C for 2 hours.
-
-
Quenching & Cleanup:
-
Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Remove excess Azide-Probe via desalting or dialysis.
-
Validation & Quality Control
SDS-PAGE Analysis
To verify labeling, run an SDS-PAGE gel.
-
Non-Reducing Conditions: Load sample without DTT/BME. You should see the fluorescence of the attached probe (if using a fluorophore).
-
Reducing Conditions: Add DTT/BME and boil. The disulfide bond formed by PMTS will cleave. The fluorescence should disappear from the protein band (or migrate as a free dye front).
-
This confirms the label was attached via the specific Cys-MTS disulfide bond.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| PMTS : Protein Ratio | 20 : 1 | Excess ensures complete Cys capping. |
| Azide : Protein Ratio | 5 : 1 | Lower excess needed due to high Click efficiency. |
| Cu : THPTA Ratio | 1 : 5 | Excess ligand protects protein structure. |
| Reaction pH | 7.0 – 8.0 | MTS is unstable/hydrolyzes > pH 8.5. |
| Label Stability | High (Non-reducing) | Stable in plasma/buffer; cleaved by cytosolic glutathione. |
Troubleshooting
-
Problem: No Fluorescence on Protein.
-
Problem: Protein Precipitated.
-
Cause: Free Copper(I). Fix: Increase THPTA concentration or premix Cu/THPTA more thoroughly.
-
-
Problem: High Background Fluorescence.
-
Cause: Incomplete removal of free Azide dye. Fix: Perform two rounds of desalting or use Dialysis.
-
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link
-
Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640. Link
Sources
Precision ADC Engineering: Cysteine-to-Alkyne Conversion via Propargyl Methanethiosulfonate
Executive Summary
In the architecture of Antibody-Drug Conjugates (ADCs), the linker strategy determines stability in circulation and release efficiency in the tumor microenvironment. Propargyl methanethiosulfonate (PMTS) represents a specialized heterobifunctional reagent that serves a dual purpose: it introduces a bioorthogonal alkyne handle for modular "Click" chemistry while simultaneously generating a disulfide bond .
Unlike non-cleavable thioether linkages formed by maleimides, the disulfide bridge formed by PMTS is chemically cleavable in the reducing cytosolic environment of cancer cells (high glutathione), facilitating payload release. This guide details the protocol for converting antibody cysteine residues into alkyne handles using PMTS, followed by payload attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism of Action
The utility of PMTS relies on the specific reactivity of the methanethiosulfonate (MTS) group toward free thiols (sulfhydryls).
-
Activation: The methanethiosulfonate group undergoes a nucleophilic attack by the thiolate anion of the cysteine residue.
-
Disulfide Formation: The methanesulfinic acid group (
) is displaced, resulting in the formation of a mixed disulfide bond connecting the protein to the propargyl (alkyne) group. -
Click Conjugation: The exposed alkyne reacts with an azide-functionalized payload in the presence of Cu(I) to form a stable triazole ring.
Chemical Pathway:
Visualizing the Workflow
The following diagram illustrates the conversion of a native antibody into a Click-ready intermediate and finally a functional ADC.
Figure 1: Step-wise synthesis of Disulfide-Linked Click ADCs. The PMTS reagent bridges the reduction and conjugation steps.
Experimental Protocols
Protocol A: Antibody Reduction and PMTS Activation
Objective: Convert interchain cysteines or engineered thiols (e.g., ThioMab) into reactive alkyne handles.
Reagents Required:
-
Monoclonal Antibody (1–5 mg/mL in PBS, pH 7.2)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Propargyl Methanethiosulfonate (PMTS) (dissolved in DMSO)
-
Desalting Column (e.g., Zeba Spin or PD-10)
-
Degassed PBS + 1mM EDTA (Reaction Buffer)
Step-by-Step Methodology:
-
Reduction:
-
Add TCEP to the antibody solution at a molar excess of 2.5 equivalents per disulfide bond to be reduced (typically 10–20 eq for full reduction, or 2–3 eq for partial reduction).
-
Incubate at 37°C for 1 hour.
-
Expert Insight: EDTA is crucial here to prevent metal-catalyzed re-oxidation of cysteines by trace metals in buffers.
-
-
CRITICAL STEP: Removal of Reductant:
-
You must remove excess TCEP before adding PMTS. TCEP contains a phosphine that will react directly with the MTS group, destroying the reagent before it touches the protein.
-
Pass the reduced antibody through a desalting column equilibrated with degassed PBS/EDTA.
-
-
PMTS Activation:
-
Prepare a 100 mM stock of PMTS in dry DMSO.
-
Add PMTS to the reduced antibody at 20-fold molar excess over the thiol count.
-
Why 20-fold? MTS reagents hydrolyze in water.[1] An excess ensures rapid kinetics (
) outcompetes hydrolysis. -
Incubate for 15–30 minutes at Room Temperature (RT) or 4°C. The reaction is extremely fast.
-
-
Purification:
-
Remove excess PMTS and byproduct (methanesulfinic acid) via a second desalting step or dialysis.
-
Validation Point: Analyze via LC-MS. You should observe a mass increase of +68 Da (Propargyl-S- group) per cysteine.
-
Protocol B: Payload Attachment via CuAAC (Click Chemistry)
Objective: Conjugate the Azide-functionalized drug payload to the Alkyne-mAb.
Reagents Required:
-
Alkyne-Activated mAb (from Protocol A)
-
Azide-Payload (e.g., Azide-PEG4-MMAE)
-
CuSO4 (Copper Sulfate)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Ligand is mandatory to protect protein.
-
Sodium Ascorbate
Step-by-Step Methodology:
-
Complex Preparation:
-
Premix CuSO4 and THPTA in a 1:5 molar ratio (Cu:Ligand) in water. Let stand for 5 minutes. This forms the catalytic complex that shields the antibody from oxidative damage.
-
-
Reaction Assembly:
-
To the Alkyne-mAb (in PBS), add the Azide-Payload (5–10 equivalents per alkyne).
-
Add the Cu-THPTA complex (final concentration 0.5 mM Cu).
-
Initiate reaction by adding Sodium Ascorbate (final concentration 5 mM).
-
-
Incubation:
-
Incubate at RT for 1 hour with gentle agitation. Keep protected from light if the payload is light-sensitive.
-
-
Quenching & Purification:
-
Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug.
-
Quality Control & Data Analysis
Quantitative Assessment Table
Use the following metrics to validate the success of your conjugation.
| Metric | Method | Acceptance Criteria | Troubleshooting |
| Conjugation Efficiency | HIC-HPLC (Hydrophobic Interaction Chromatography) | >90% conversion of Drug-to-Antibody Ratio (DAR) species. | If low, increase PMTS excess or check TCEP removal. |
| Free Drug | RP-HPLC | < 1% free payload. | Increase purification cycles (TFF/SEC). |
| Aggregation | SEC-HPLC | < 5% High Molecular Weight (HMW) species. | Copper damage? Increase THPTA ratio or reduce Cu concentration. |
| Linker Stability | Incubation in Plasma (37°C, 7 days) | < 10% payload loss. | Disulfides are stable in plasma but cleave in cells.[2][3] |
Mechanism of Release (The "Why" of PMTS)
The defining feature of this ADC is the disulfide bond formed during Protocol A.
-
In Circulation (Blood): Low concentration of thiols (GSH ~5 μM). The disulfide is stable.[2][4]
-
Intracellular (Cytosol): High concentration of glutathione (GSH ~1–10 mM).[3]
-
Reaction: The cellular GSH attacks the disulfide bond, releasing the payload (as a thiol-modified drug) and regenerating the antibody cysteine.
Troubleshooting & Expert Tips
The "Dead Reaction" Phenomenon
-
Symptom: No mass shift after PMTS addition.
-
Cause: Incomplete removal of TCEP. TCEP desulfurizes MTS reagents.
-
Solution: Use PD-10 columns rather than spin columns for more thorough buffer exchange, or use immobilized TCEP resin that can be spun out.
Precipitation during Click Reaction
-
Symptom: Solution turns cloudy upon adding Copper/Ascorbate.
-
Cause: Copper-induced protein denaturation or payload insolubility.
-
Solution: Ensure THPTA is premixed with Copper. If payload is very hydrophobic, add 5–10% Propylene Glycol or DMSO to the reaction buffer.
Hydrolysis Competition
-
Symptom: Low DAR despite high reagent excess.
-
Cause: PMTS hydrolysis at high pH.
-
Solution: Keep reaction pH between 6.5 and 7.5. Do not exceed pH 8.0.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
BroadPharm. Disulfide Linkers, S-S Cleavable. BroadPharm Product Guide. Link
-
Patterson, J. T., et al. (2014). "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology, 9(3), 592–605. Link
-
Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. Link
-
AxisPharm. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs.Link
-
Bernardes, G. J. L., et al. (2013). "Site-selective chemical modification of cysteine in proteins."[5] Chemical Society Reviews, 45, 4091-4119. (Review of MTS and other cysteine modification strategies).
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 5. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of propargyl methanethiosulfonate labeled peptides
The following Application Note and Protocol is designed for researchers utilizing Propargyl Methanethiosulfonate (PMTS) for cysteine profiling. It addresses the specific chemical constraints of methanethiosulfonate reagents—specifically the lability of the disulfide bond—and provides a validated, non-reducing workflow to ensure label retention during Mass Spectrometry analysis.
Methodology for the Direct Detection of Cysteine-Reactive Propargyl Mixed Disulfides
Introduction & Scientific Rationale
Propargyl methanethiosulfonate (PMTS) is a specialized thiol-reactive probe used to profile cysteine accessibility and reactivity. Unlike irreversible alkylating agents (e.g., iodoacetamide), PMTS reacts with cysteine sulfhydryl groups via thiol-disulfide exchange to form a mixed disulfide. This reaction introduces a terminal alkyne handle, enabling downstream conjugation via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
However, the analysis of PMTS-labeled peptides presents a unique challenge: the label is linked via a reversible disulfide bond. Standard proteomic workflows, which routinely employ reduction (DTT/TCEP) and alkylation prior to digestion, will chemically cleave the PMTS label, resulting in false negatives.
This guide details a Non-Reducing Workflow essential for the direct mass spectrometric observation of the PMTS modification (+69.9877 Da). It establishes the critical parameters for sample preparation, ionization, and data analysis to preserve and identify this labile modification.
Chemical Mechanism & Mass Spectrometry Physics[1][2]
The Labeling Reaction
PMTS reacts specifically with the ionized thiolate anion (
-
Reactants: Protein-Cys-SH + PMTS (
) -
Product: Protein-Cys-S-S-
(Mixed Disulfide) + Methanesulfinic Acid -
Key Characteristic: The modification is reversible upon exposure to reducing agents (DTT,
-ME, TCEP).
Mass Shift Calculation
To configure the search engine correctly, the specific mass shift must be derived from the net atomic change.
| Component | Formula Change | Monoisotopic Mass Change (Da) |
| Added Group | +70.9955 | |
| Lost Atom | -1.0078 | |
| Net Shift | +69.9877 |
Fragmentation Behavior (CID/HCD)
Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the disulfide bond (
-
Observation: You may observe a neutral loss of the propargyl-thio radical or the propargyl-mercaptan side chain (
, ~72 Da) depending on the collision energy. -
Strategy: Use "Soft" fragmentation settings (lower NCE) if manual validation is required, but modern search engines can identify the parent mass shift even with partial neutral loss in the MS/MS spectra.
Experimental Protocol: Non-Reducing Workflow
Objective: Label reactive cysteines with PMTS and digest the protein into peptides without breaking the disulfide linkage.
Reagents Required[2][3][4][5][6]
-
PMTS Stock: 100 mM in DMSO (Freshly prepared).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40. Avoid primary amines (Tris) if possible, though HEPES is preferred.
-
Quenching Reagent: 200 mM Cysteine (free amino acid) or 1% Formic Acid.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.8).
-
Protease: Sequencing Grade Trypsin (Promega or equivalent).
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).
Workflow Diagram (Graphviz)
Caption: Workflow for PMTS analysis. The red node highlights the critical deviation from standard proteomics: omission of reduction/alkylation to preserve the label.
Step-by-Step Methodology
Step 1: Labeling[1]
-
Preparation: Dilute protein sample to 1 mg/mL in Lysis Buffer. Ensure no reducing agents (DTT, TCEP, Mercaptoethanol) are present.
-
Reaction: Add PMTS to a final concentration of 100 µM (or 10-20x molar excess over estimated thiol content).
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes in the dark.
-
Quench: Add free L-Cysteine to a final concentration of 1 mM to scavenge unreacted PMTS. Incubate for 10 minutes.
Step 2: Protein Cleanup (Essential)
Why: Excess PMTS and quench byproducts can interfere with ionization and digestion.
-
Perform Acetone Precipitation (4 volumes cold acetone, -20°C for 1 hour) or use SP3/S-Trap protocols.
-
Wash the pellet 2x with cold 80% acetone.
-
Air dry the pellet briefly.
Step 3: Non-Reducing Digestion
-
Resuspend: Dissolve pellet in 50 mM Ammonium Bicarbonate. (Urea (8M) can be used for denaturation if diluted to <1M before trypsin addition, but avoid heating urea).
-
Digestion: Add Trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubation: Incubate overnight at 37°C.
-
Note: Without reduction of the protein's native disulfides, trypsin access may be slightly hindered. However, this is necessary to keep the PMTS label intact.
-
Step 4: Desalting & Acquisition
-
Acidify digest with Formic Acid to pH < 3.
-
Desalt using C18 tips (ZipTip or StageTip).
-
Analyze via LC-MS/MS using a standard gradient (e.g., 5-35% B over 60 min).
Data Analysis & Validation
Search Engine Configuration
Configure your proteomics software (MaxQuant, Proteome Discoverer, MSFragger, etc.) with the following parameters:
-
Variable Modification:
-
Fixed Modifications: Turn OFF Carbamidomethyl (C).
-
Reason: You did not alkylate with Iodoacetamide.
-
-
Enzyme: Trypsin (Specific).
Data Interpretation[3][5][11][12][13]
-
Diagnostic Ions: Look for spectra where the mass shift is localized to Cysteine.
-
Neutral Loss: In HCD spectra, you may see a peak corresponding to the precursor minus 72 Da (loss of the propargyl-thiol group).
-
Retention Time: PMTS labeling increases hydrophobicity compared to unmodified Cysteine. Expect a shift to later retention times on Reverse Phase C18.
Summary of PMTS Characteristics
| Feature | Specification |
| Label Name | Propargyl Methanethiosulfonate (PMTS) |
| Target Residue | Cysteine (-SH) |
| Bond Type | Mixed Disulfide (Reversible) |
| Monoisotopic Mass Shift | +69.9877 Da |
| Elemental Composition | |
| Clickable? | Yes (Alkyne group) |
| Stability | Unstable in reducing agents (DTT/TCEP) |
Troubleshooting & Quality Control
Issue: Low Labeling Efficiency
-
Cause: Oxidation of cysteines prior to labeling.
-
Fix: PMTS only reacts with free thiols. If the protein was oxidized during lysis, the label won't attach. Degas buffers and add PMTS immediately upon lysis.
Issue: No Modified Peptides Detected
-
Cause: Reduction during sample prep.[7]
-
Fix: Ensure DTT or TCEP were absolutely excluded from the digestion buffer. Check if the autosampler wash solution contains reducing agents.
Issue: High Background / Non-Specific Labeling
-
Cause: Reaction time too long or pH too high (>8.0).
-
Fix: Limit reaction to 30 mins at pH 7.5.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Chung, C., et al. (2019). Cysteine-reactive probes and their use in chemoproteomics. Current Protocols in Chemical Biology, 11(4), e73. Link
-
Deng, J., et al. (2011). Methodology for accurate mass measurement of cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 25(1), 19-26. (Context on mass defects in cysteine labeling). Link
-
Thermo Fisher Scientific. MTS Reagents User Guide. (General chemistry of Methanethiosulfonates). Link
Sources
- 1. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Protocol for Removing Excess Propargyl Methanethiosulfonate (PMTS) After Labeling
Abstract & Introduction
Propargyl methanethiosulfonate (PMTS) is a highly specific, rapid-acting reagent used to introduce alkyne handles onto cysteine residues via a disulfide linkage. This "tag-and-modify" strategy is fundamental to Activity-Based Protein Profiling (ABPP) and site-directed spin labeling. However, the utility of PMTS is contingent upon the complete removal of unreacted reagent prior to downstream applications, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Critical Challenge: Unlike maleimides, which form irreversible thioethers, PMTS forms a reversible disulfide bond . Furthermore, unreacted PMTS contains a reactive alkyne group. If not removed, free PMTS acts as a competitive inhibitor during the click reaction, consuming the azide-reporter tag (biotin or fluorophore) and drastically reducing the labeling efficiency of the target protein.
This guide details two optimized protocols for PMTS removal: Acetone Precipitation (for denatured proteomic workflows) and Spin Desalting (for native state applications), ensuring high signal-to-noise ratios and preserving the labile disulfide label.
Scientific Background & Mechanism[1][2][3][4]
The Chemistry of PMTS Labeling
Methanethiosulfonate (MTS) reagents react specifically with ionized thiols (thiolates) to form a mixed disulfide, releasing methanesulfinic acid as a byproduct.
-
Reaction:
-
Key Constraint: The resulting label is a disulfide .[1][2][3] It is chemically stable under acidic and neutral conditions but is immediately cleaved by reducing agents such as DTT,
-mercaptoethanol, or TCEP.
Why Quenching is Insufficient
In many labeling protocols (e.g., NHS-esters), excess reagent is "quenched" with Tris or Glycine. With PMTS, adding a thiol scavenger (like free Cysteine) creates a small-molecule disulfide-alkyne adduct (
Workflow Visualization
Figure 1: Strategic workflow for PMTS labeling. Direct progression to Click chemistry without purification results in reagent consumption and signal loss.
Protocol A: Acetone Precipitation (Gold Standard)
Best for: Proteomics, Mass Spectrometry, SDS-PAGE. Principle: Organic solvent precipitates the protein while the small molecule PMTS remains soluble in the supernatant. This method simultaneously denatures the protein, exposing the alkyne for the click reaction, while removing interfering lipids and salts.
Reagents
-
Precipitation Solvent: HPLC-grade Acetone (cooled to -20°C).
-
Resuspension Buffer: 50 mM HEPES or PBS (pH 7.4), 0.2% SDS (optional for solubility).
-
WARNING: Do NOT include DTT or TCEP in the resuspension buffer.
Step-by-Step Procedure
-
Ratio: Add 4 volumes of ice-cold acetone (-20°C) to 1 volume of the PMTS-labeled protein sample.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes .
-
Note: Overnight incubation is acceptable and may increase yield for low-concentration samples (<0.1 mg/mL).
-
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Separation: Carefully decant or aspirate the supernatant.[4] The PMTS is in the soluble fraction.
-
Wash (Optional but Recommended): Gently add 500 µL of ice-cold acetone to the pellet (do not resuspend fully) and centrifuge again for 5 minutes. This ensures removal of residual PMTS trapped in the liquid film.
-
Drying: Allow the pellet to air dry for 5–10 minutes at room temperature.
-
Caution: Do not over-dry (e.g., until the pellet turns clear/glassy), as this makes resolubilization difficult.
-
-
Resuspension: Dissolve the pellet in Resuspension Buffer.
-
Tip: If the protein is stubborn, use mild sonication or heat (37°C), but ensure the pH remains neutral to prevent disulfide exchange.
-
Protocol B: Spin Desalting (Native Conditions)
Best for: Applications requiring native protein structure or when precipitation causes irreversible aggregation. Principle: Size-exclusion chromatography separates the high-molecular-weight protein from the low-molecular-weight PMTS (< 200 Da).
Reagents
-
Columns: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.
-
Equilibration Buffer: PBS or HEPES pH 7.4.
Step-by-Step Procedure
-
Preparation: Remove the column's bottom closure and loosen the cap. Place in a collection tube.
-
Equilibration: Centrifuge at 1,500 x g for 1 minute to remove storage solution. Add Equilibration Buffer and spin again. Repeat 3 times.
-
Why: Ensures the column is in a buffer compatible with the click reaction (amine-free buffers are not strictly required for CuAAC, but good practice).
-
-
Loading: Slowly apply the PMTS-labeled sample to the center of the resin bed.
-
Volume Limit: Do not exceed the manufacturer's recommended volume (usually 70-100 µL for 0.5 mL columns) to prevents "breakthrough" of the small molecule.
-
-
Elution: Place the column into a clean microcentrifuge tube. Centrifuge at 1,500 x g for 2 minutes .
-
Collection: The flow-through contains the labeled protein.[5] The PMTS remains trapped in the resin.
Quantitative Comparison of Methods
| Feature | Protocol A: Acetone Precip | Protocol B: Spin Desalting |
| PMTS Removal Efficiency | > 99% | ~95% (Size dependent) |
| Protein Recovery | 80–95% (Losses in pellet) | 70–90% (Losses on resin) |
| Time Required | 75 mins | 10 mins |
| State of Protein | Denatured | Native |
| Volume Limit | Scalable (mLs) | Limited by column size |
| Downstream Compatibility | Excellent for Click/MS | Good for Functional Assays |
Critical Quality Control & Troubleshooting
Validation: The "Click-Shift" Test
To verify PMTS removal and label integrity before committing precious samples to Mass Spec:
-
Take a small aliquot (5 µg) of the purified protein.
-
Perform a CuAAC reaction with Azide-PEG4-Biotin or a fluorescent azide (e.g., Azide-Cy5 ).
-
Run SDS-PAGE.
-
Result:
-
Success: Strong fluorescent band or Western blot signal at the correct MW.
-
Excess PMTS Failure: Low signal intensity (PMTS consumed the dye).
-
Reduction Failure: No signal (DTT was accidentally introduced, cleaving the label).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal after Click | Label cleavage via reduction. | Ensure no DTT/TCEP is present in buffers until after the click reaction is complete. |
| High Background (Gel) | Unreacted Azide-Fluor. | The click reaction worked, but excess fluorophore wasn't removed. Precipitate again after the click reaction. |
| Protein won't resolubilize | Over-dried pellet (Protocol A). | Reduce drying time. Add 1% SDS or 8M Urea to resuspension buffer (if compatible with downstream steps). |
| Low Labeling Efficiency | PMTS Hydrolysis. | PMTS hydrolyzes in water. Prepare stock solutions in DMSO/DMF and add to aqueous buffer immediately before use. |
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link
- Foundational text on MTS reagents and their specificity for cysteine thiol
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
- Establishes the necessity of removing excess alkyne probes before the CuAAC reaction to prevent competitive inhibition.
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link
- Details the reversibility of the methanethiosulfon
-
Thermo Fisher Scientific. (n.d.). Acetone Precipitation of Proteins.[6][7] Tech Tip #49. Link
- Standard operating procedure for protein precipitation to remove interfering small molecules.
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Propargyl methanethiosulfonate side reactions with other amino acids
Technical Support Center: Propargyl Methanethiosulfonate (PMTS)
Welcome to the technical support center for Propargyl Methanethiosulfonate (PMTS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile cysteine-modification reagent. Here, we move beyond the standard protocols to address the specific challenges and unexpected outcomes you may encounter, particularly concerning off-target reactivity. Our goal is to provide you with the expertise and validated methods needed to ensure the precision and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PMTS, and why is it considered cysteine-specific?
A1: Propargyl methanethiosulfonate (PMTS) is an electrophilic reagent designed for the selective modification of sulfhydryl groups (-SH) in proteins and peptides. The core of its reactivity lies in the methanethiosulfonate (MTS) group.
The reaction proceeds via a nucleophilic attack by the highly reactive thiolate anion (R-S⁻) of a cysteine residue on the sulfur atom of the MTS reagent. This results in the formation of a stable disulfide bond (R-S-S-CH₃) and the release of the methanethiolate leaving group. However, with PMTS, the reaction is a sulfenylation, resulting in the formation of a disulfide bond and release of methanesulfinic acid. The key to its specificity is the high nucleophilicity and lower pKa of the cysteine thiol group compared to other potentially reactive amino acid side chains under physiological conditions (pH 6.5-7.5).
Figure 1: Primary reaction of PMTS with a cysteine residue.
Troubleshooting Guide: Side Reactions & Off-Target Labeling
Q2: My protein has no accessible cysteines, yet I'm observing labeling with PMTS upon mass spectrometry analysis. What is the likely cause?
A2: While PMTS exhibits high selectivity for cysteines, off-target labeling can occur, most commonly with lysine residues, under specific conditions.
Causality: The primary amine (-NH₂) of a lysine side chain can act as a nucleophile. If the local microenvironment significantly lowers the pKa of the lysine amine or if the reaction pH is elevated (typically > 8.5), the amine can become sufficiently deprotonated and nucleophilic to attack the MTS reagent. This results in a stable sulfonamide linkage. This reaction is generally much slower than the reaction with cysteine but can become significant with long incubation times or high concentrations of the reagent.
Experimental Conditions Favoring Lysine Labeling:
-
High pH: pH > 8.5 increases the deprotonation of the lysine ε-amino group.
-
High Reagent Concentration: A large excess of PMTS can drive the less favorable reaction forward.
-
Prolonged Incubation: Extended reaction times (e.g., > 4 hours or overnight) can lead to accumulation of the off-target product.
-
Absence of Cysteines: In proteins lacking accessible cysteines, the reagent may react with the next most nucleophilic residues.
Figure 2: Potential side reaction of PMTS with a lysine residue.
Q3: How can I definitively test for and mitigate lysine side reactions?
A3: A combination of reaction optimization and control experiments is the best approach.
Mitigation Strategies:
-
pH Control: Perform the labeling reaction at a pH between 6.5 and 7.5. This maintains the high nucleophilicity of the cysteine thiolate while keeping the lysine amine protonated and less reactive.
-
Stoichiometry: Use the lowest effective concentration of PMTS. A 5- to 10-fold molar excess over the protein is a good starting point, but this should be optimized.
-
Reaction Time: Limit the incubation time. For many proteins, labeling is complete within 1-2 hours at room temperature. Run a time-course experiment to determine the optimal duration.
Verification Protocol: Competitive Labeling Assay This protocol helps confirm if the observed off-target labeling is indeed on lysine residues.
Objective: To block primary amines with a non-reactive agent (acetylation) and observe the reduction in PMTS labeling.
Materials:
-
Your protein of interest
-
PMTS
-
Acetic anhydride or NHS-acetate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching buffer (e.g., 50 mM Tris-HCl)
-
Desalting columns
-
Mass spectrometer
Procedure:
-
Prepare Protein: Dissolve your protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Split Sample: Divide the protein solution into two equal aliquots: "Test" and "Control."
-
Block Lysines (Test Sample):
-
To the "Test" aliquot, add a 20-fold molar excess of acetic anhydride.
-
Incubate for 1 hour at room temperature to acetylate primary amines (lysine side chains and the N-terminus).
-
Remove excess acetic anhydride using a desalting column, exchanging the buffer back to the reaction buffer.
-
-
PMTS Labeling:
-
Add a 10-fold molar excess of PMTS to both the "Test" (acetylated) and "Control" (unmodified) samples.
-
Incubate for 2 hours at room temperature.
-
-
Quench Reaction: Stop the reaction by adding a quenching agent like Tris buffer or DTT to a final concentration of 20 mM.
-
Analysis: Analyze both samples by LC-MS.
Expected Outcome:
-
Control Sample: Will show a mass shift corresponding to PMTS addition.
-
Test Sample: If the off-target labeling was on lysine residues, the mass shift from PMTS addition should be significantly reduced or completely absent because the amines were blocked by acetylation.
Q4: Can PMTS react with other amino acids like histidine, tyrosine, or acidic residues?
A4: Reactivity with other nucleophilic amino acids is far less common than with cysteine or lysine but can be a concern under specific non-physiological conditions.
Summary of Potential Reactivity:
| Amino Acid | Side Chain Group | Likelihood of Reaction | Conditions Favoring Reaction |
| Cysteine | Thiol (-SH) | High (Primary Target) | pH 6.5 - 8.0 |
| Lysine | Amine (-NH₂) | Moderate | pH > 8.5, high reagent excess, long incubation |
| Histidine | Imidazole | Low | Generally unreactive under standard conditions. |
| Tyrosine | Phenol (-OH) | Very Low | Requires very high pH (>10) to deprotonate the phenol. |
| Asp/Glu | Carboxylate (-COO⁻) | Very Low | Carboxylates are poor nucleophiles and generally unreactive. |
Troubleshooting Workflow for Unexpected Labeling When you detect an unexpected mass addition, follow this logical flow to diagnose the issue.
Figure 3: Troubleshooting workflow for unexpected PMTS labeling.
References
Technical Support Center: Strategies to Prevent Non--Specific Binding of Propargyl Methanethiosulfonate
As Senior Application Scientists, we understand that the success of your research hinges on the precision and specificity of your molecular tools. Propargyl methanethiosulfonate (MTS) is a powerful thiol-reactive probe essential for a range of applications, from mapping protein structures to developing novel bioconjugates.[1][2] However, its utility can be compromised by non-specific binding (NSB), leading to high background, false positives, and misinterpretation of data.
This guide provides a comprehensive, experience-driven framework for troubleshooting and preventing non-specific binding of propargyl MTS. We move beyond simple instructions to explain the underlying chemical principles, empowering you to design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the use of propargyl MTS.
Q1: What is propargyl methanethiosulfonate (MTS) and what is its primary mode of action? Propargyl MTS is a chemical probe designed to react specifically and rapidly with sulfhydryl (thiol) groups, which are found on the side chains of cysteine residues in proteins.[2][3] The reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) on the sulfur atom of the MTS reagent, forming a stable mixed disulfide bond and releasing methanesulfonic acid as a byproduct.[1] This high reactivity and specificity for cysteines make MTS reagents extremely useful for site-specific protein modification.[1][4]
Q2: What are the primary causes of non-specific binding with propargyl MTS? Non-specific binding is a multifactorial issue that can be broadly categorized into two mechanisms:
-
Non-Covalent Interactions: These are driven by weaker intermolecular forces. The most common cause is hydrophobic interactions , where the nonpolar regions of the propargyl MTS molecule "stick" to hydrophobic patches on proteins or surfaces.[5][6] This is particularly problematic at higher concentrations of the reagent.[7]
-
Off-Target Covalent Reactions: While highly selective for thiols, under non-optimal conditions (e.g., very high pH), MTS reagents may exhibit minor reactivity towards other highly nucleophilic residues like lysine or histidine.[8][9] However, this is generally less of a concern with MTS reagents compared to other thiol-reactive chemistries like iodoacetamides.
Q3: How should I properly store and handle propargyl MTS to ensure its reactivity and specificity? Proper handling is critical for experimental success. Propargyl MTS is hygroscopic and susceptible to hydrolysis in aqueous solutions.[1][10]
-
Storage: Store the reagent in a desiccator at -20°C.[1] Before opening the vial, always allow it to warm completely to room temperature to prevent condensation of atmospheric moisture onto the compound.
-
Solution Preparation: Prepare solutions immediately before use.[1] For water-insoluble MTS reagents, high-quality, anhydrous DMSO is a suitable solvent.[1] Create a concentrated stock in DMSO and dilute it into your aqueous reaction buffer just prior to starting the experiment.
Q4: What is the optimal pH for my labeling reaction? The optimal pH for labeling with MTS reagents is typically between 7.0 and 8.0. The rationale for this is based on the pKa of the cysteine sulfhydryl group, which is around 8.3. At a pH near 7, a sufficient population of the more reactive thiolate anion (R-S⁻) exists to ensure a rapid reaction, while the more abundant amine groups on lysine residues (pKa ~10.5) remain largely protonated (R-NH₃⁺) and thus non-nucleophilic.[8] This pH range provides the best window for achieving thiol specificity.
Section 2: Troubleshooting Guide: High Background & Non-Specific Signal
Use this guide when your experiments are plagued by high background or signals from unintended targets.
Problem: I'm observing high background signal across my entire sample (e.g., on a Western blot, in cell lysate, or on a microarray).
-
Probable Cause 1: Hydrophobic Interactions.
-
Causality: The propargyl group contributes to the hydrophobicity of the molecule. At high concentrations, these molecules can non-specifically adhere to hydrophobic surfaces on your target proteins, antibodies, or the solid support (e.g., nitrocellulose membrane, microplate well).[6][11]
-
Solution:
-
Introduce a Blocking Agent: Pre-incubate your sample with an inert protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk. These proteins will occupy potential non-specific binding sites.[11][12]
-
Add a Non-Ionic Detergent: Include a low concentration (e.g., 0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your labeling and wash buffers. Detergents help to disrupt weak hydrophobic interactions without denaturing most proteins.
-
Optimize Reagent Concentration: Perform a titration experiment to find the lowest concentration of propargyl MTS that provides a robust specific signal without elevating background. Excess reagent is a primary driver of non-specific binding.[7]
-
-
-
Probable Cause 2: Reagent Aggregation.
-
Causality: If the reagent is not fully solubilized in the aqueous reaction buffer, it can form microscopic aggregates that precipitate onto your sample, leading to punctate or widespread background.
-
Solution:
-
Verify Solubility: Ensure your final DMSO concentration is low enough (typically <5%) to not cause precipitation.
-
Improve Mixing: After diluting the DMSO stock into your aqueous buffer, vortex the solution thoroughly. Gentle sonication of the final diluted reagent can also help break up small aggregates.
-
Filter the Reagent: For highly sensitive applications, consider filtering the final diluted propargyl MTS solution through a 0.22 µm syringe filter immediately before adding it to your sample.
-
-
Problem: My specific signal is strong, but I'm also seeing distinct, reproducible labeling of known off-target proteins.
-
Probable Cause: Off-Target Labeling of Hyper-Reactive Thiols.
-
Causality: Some proteins may possess cysteine residues in unique chemical environments that make them exceptionally reactive, even more so than your intended target. These can become labeled even at low reagent concentrations.
-
Solution: Implement a Sequential Blocking and Labeling Strategy.
-
Pre-block with a Non-propargylated Reagent: Before adding propargyl MTS, pre-incubate your sample with a different, non-clickable thiol-reactive reagent like N-Ethylmaleimide (NEM). Use a low concentration of NEM to cap the most hyper-reactive, accessible thiols.
-
Quench and Wash: Remove the excess NEM by washing or using a desalting column.
-
Label with Propargyl MTS: Proceed to label your now-less-reactive sample with propargyl MTS. The desired target site, which may be less accessible or reactive, will now be preferentially labeled.
-
-
Problem: My results are inconsistent, and both my specific and non-specific signals vary between experiments.
-
Probable Cause: Reagent Degradation.
-
Causality: MTS reagents hydrolyze in aqueous buffers.[1] If you use a pre-diluted solution over several hours or days, its effective concentration will decrease, leading to variable labeling efficiency.
-
Solution:
-
Always Prepare Fresh: Make a fresh dilution of your propargyl MTS stock for every experiment. Never store it in aqueous buffer.[1]
-
Aliquot Your Stock: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot your concentrated DMSO stock into small, single-use volumes upon receipt.
-
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective strategies discussed above.
Protocol 1: General Blocking with Bovine Serum Albumin (BSA)
-
Rationale: This protocol uses BSA to saturate non-specific binding sites on proteins and surfaces before the introduction of the reactive probe.[11][12] It is the first-line defense against hydrophobically-driven NSB.
-
Methodology:
-
Prepare your sample (e.g., purified protein, cell lysate, immobilized proteins on a membrane) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a blocking buffer consisting of 1-5% (w/v) high-purity, protease-free BSA in your reaction buffer.
-
Add the blocking buffer to your sample and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Proceed directly with the addition of freshly diluted propargyl MTS to the sample without washing out the BSA. The BSA will continue to suppress NSB during the labeling reaction.
-
Incubate for the desired reaction time.
-
Proceed to your standard washing and downstream detection steps. It is crucial to include rigorous wash steps to remove unbound reagent and BSA.
-
Protocol 2: Pre-blocking of Hyper-reactive Thiols with N-Ethylmaleimide (NEM)
-
Rationale: This protocol is designed to mask highly reactive, non-target cysteines, thereby increasing the specificity of propargyl MTS for the desired target site.
-
Methodology:
-
Prepare your sample in a degassed reaction buffer (e.g., PBS, pH 7.2).
-
Add a low molar excess of NEM (e.g., 1-5 fold molar excess over total protein) to the sample. The exact concentration must be optimized empirically.
-
Incubate for 15-30 minutes at room temperature.
-
Crucial Step: Remove all unreacted NEM. This can be done via dialysis, a spin desalting column, or buffer exchange depending on your sample volume and concentration.
-
Add freshly diluted propargyl MTS to the NEM-treated sample (now in fresh buffer).
-
Incubate for the desired reaction time to label the remaining, less-reactive target cysteines.
-
Proceed with downstream analysis. A control sample that was not pre-treated with NEM should always be run in parallel to validate the effectiveness of the block.
-
Section 4: Visual Guides & Data Tables
Visualizing the Mechanisms
The following diagrams illustrate the chemical principles behind specific and non-specific binding, as well as a logical workflow for troubleshooting.
Caption: Mechanisms of Propargyl MTS Interaction.
Caption: Troubleshooting Workflow for NSB.
Data Summary Table
This table provides recommended starting concentrations and conditions for common blocking agents. Note that these are starting points and empirical optimization is essential for every new system.[11]
| Blocking Agent | Typical Concentration | Incubation Time | Temperature | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 30 - 60 min | Room Temp | Saturates hydrophobic & hydrophilic sites[11] |
| Non-fat Dry Milk | 5% (w/v) | 30 - 60 min | Room Temp | Saturates non-specific protein binding sites |
| Tween-20 | 0.05 - 0.1% (v/v) | Included in all steps | Room Temp | Reduces weak, non-specific hydrophobic interactions |
| N-Ethylmaleimide (NEM) | 1-5 fold molar excess | 15 - 30 min | Room Temp | Covalently blocks hyper-reactive thiols |
| Reduced Glutathione (GSH) | 1-10 mM | Used to quench reaction | Room Temp | Quenches excess reactive probe |
References
-
Albensi, B. C. (2006). Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. Journal of Histochemistry & Cytochemistry. Available at: [Link]
-
Surmodics. (n.d.). Blockers Practical Guide. Available at: [Link]
-
Klingl, A. et al. (2018). Prevention of non-specific binding by different blocking reagents... ResearchGate. Available at: [Link]
-
Bernardes, G. J. L. et al. (2017). A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation. Journal of the American Chemical Society. Available at: [Link]
-
Bio-Rad. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Available at: [Link]
-
Hcchem. (n.d.). Propargyl Methanethiosulfonate. Available at: [Link]
-
Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Available at: [Link]
-
Biocompare. (2020). Blocking Non-specific Binding in Immunoassays. Available at: [Link]
-
Lin, S. et al. (2017). Redox-based reagents for chemoselective methionine bioconjugation. Science. Available at: [Link]
-
Pharmaffiliates. (n.d.). Propargyl Methanethiosulfonate. Available at: [Link]
-
Semantic Scholar. (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Available at: [Link]
-
PubMed. (1993). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Available at: [Link]
-
Liu, Y. et al. (2020). Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids. Advanced Functional Materials. Available at: [Link]
-
ResearchGate. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Available at: [Link]
-
de Araujo, A. D. et al. (2021). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Thiol-Reactive | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. e-biochem.com [e-biochem.com]
- 11. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 12. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
Propargyl methanethiosulfonate degradation and storage conditions
This guide serves as a specialized Technical Support Center resource for Propargyl Methanethiosulfonate (PMTS) . It is designed to assist researchers in optimizing cysteine-labeling workflows, preventing reagent degradation, and troubleshooting experimental failures.
Status: Operational | Tier: Advanced Support | Topic: Stability, Storage, & Labeling Protocols
System Overview: The Chemistry of PMTS
Propargyl methanethiosulfonate (PMTS) is a heterobifunctional reagent used to introduce an alkyne handle onto cysteine residues via a disulfide linkage. This reaction is highly specific for sulfhydryl groups (-SH) and is commonly used as a precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."
-
Mechanism: PMTS reacts with a thiolate anion (protein-S⁻) to form a mixed disulfide.
-
Leaving Group: Methanesulfinic acid (
). -
Key Advantage: The reaction is rapid (seconds to minutes) and specific at physiological pH, avoiding the off-target amine labeling common with maleimides at pH > 7.5.
Critical Storage & Handling (The "Prevention" Phase)
Q: My PMTS arrived as a pale yellow oil/solid. How should I store it to prevent degradation? A: PMTS is inherently unstable in the presence of moisture. The methanethiosulfonate ester bond is susceptible to nucleophilic attack by water (hydrolysis).[1]
-
Long-Term Storage: Store at -20°C (or -80°C for >6 months).
-
Atmosphere: It is crucial to store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes the oxidation of the breakdown product (propargyl thiol) into insoluble disulfides.
-
Desiccation: Always store the vial inside a secondary container with active desiccant (e.g., Drierite or silica gel).
Q: Can I make a stock solution? A: Yes, but with strict caveats.
-
Solvent: Use anhydrous DMSO or Acetonitrile (ACN) . Avoid alcohols (MeOH/EtOH) as they can act as nucleophiles over time.
-
Stability:
-
Anhydrous Stock (100 mM): Stable for ~1 month at -20°C if strictly kept dry.
-
Aqueous Solution:Do NOT store. PMTS hydrolyzes rapidly in water (half-life can be minutes to hours depending on pH). Prepare immediately before use.
-
Q: I freeze-thaw my stock solution often. Is this safe? A: No. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial.
-
Best Practice: Aliquot the anhydrous stock into single-use vials (e.g., 10 µL aliquots) immediately after preparation. Flush each with Argon before capping.
Degradation Dynamics (The "Diagnosis" Phase)
Q: How do I know if my PMTS has degraded? A: Degraded PMTS typically manifests as:
-
Precipitation: Formation of solids in the oil (likely dipropargyl disulfide).
-
Acidity: Hydrolysis releases methanesulfinic acid, lowering the pH of unbuffered solutions.
-
Loss of Reactivity: Failure to label a known reduced cysteine standard.
Q: What is the mechanism of degradation? A: The primary pathway is hydrolysis, followed by oxidative dimerization.
Visualization: PMTS Degradation Pathway
The following diagram illustrates the cascade from active reagent to inert byproduct.
Figure 1: Hydrolytic degradation pathway of Propargyl Methanethiosulfonate leading to acidification and precipitate formation.
Troubleshooting Experimental Issues
Q: My labeling efficiency is <10%. What is going wrong? A: This is the most common support ticket. Review the checklist below.
| Symptom | Probable Cause | Corrective Action |
| Zero Labeling | Reducing Agent Presence | CRITICAL: DTT or TCEP must be removed before adding PMTS. They will react with PMTS immediately, consuming it before it touches the protein. |
| Low Labeling | Oxidized Protein | Cysteines naturally oxidize to disulfides in air. You must reduce the protein (DTT/TCEP) first, then remove the reductant, then label. |
| Low Labeling | Low pH | The reaction requires the thiolate anion ( |
| Precipitation | Reagent Insolubility | PMTS is hydrophobic. If added directly to aqueous buffer, it may crash out. Dissolve in DMSO first, then dilute into the protein sample (final DMSO < 5%). |
| Label Falls Off | Reductive Environment | The PMTS-Cysteine bond is a disulfide. If you add DTT/TCEP after labeling (e.g., in SDS-PAGE loading buffer), you will cleave the label off. Use non-reducing loading buffer. |
Validated Protocol: Cysteine Labeling with PMTS
Objective: Covalent attachment of propargyl group to surface-exposed cysteines.
Reagents Required[1][2][3][4][5][6][7]
-
Buffer A: 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.2 (Degassed).
-
Reducing Agent: DTT (Dithiothreitol) solid or 1 M stock.
-
Desalting Column: Zeba Spin columns or PD-10 (to remove DTT).
-
PMTS Stock: 100 mM in anhydrous DMSO (Freshly prepared).
Step-by-Step Workflow
-
Protein Reduction (Activation):
-
Incubate protein (50–100 µM) with 5–10 mM DTT for 30 minutes at Room Temperature (RT).
-
Why: Ensures all cysteines are free thiols (
) and not disulfides ( ).
-
-
Removal of Reductant (Crucial):
-
Pass the sample through a desalting column equilibrated with Buffer A .
-
Warning: Dialysis is often too slow and allows re-oxidation. Spin columns are preferred.
-
Verification: Verify protein concentration post-desalt.
-
-
Labeling Reaction:
-
Add 10–20 molar excess of PMTS stock to the protein solution.
-
Example: If protein is 50 µM, add PMTS to final 0.5–1.0 mM.
-
Keep final DMSO concentration < 5% to prevent protein denaturation.
-
Incubate for 15–30 minutes at RT (or 1 hour on ice).
-
-
Quenching (Optional but Recommended):
-
Add excess L-Cysteine (e.g., 5 mM final) to consume unreacted PMTS.
-
Why: Prevents non-specific reactions during downstream processing.
-
-
Validation:
-
Analyze via intact mass spectrometry (Mass shift: +38.05 Da per labeled cysteine).
-
Note: Do not use reducing agents (DTT/BME) in sample preparation for analysis, or the label will be cleaved.
-
Visualization: Labeling Logic Flow
Figure 2: Step-by-step decision tree for successful cysteine labeling with PMTS.
References
-
National Institutes of Health (PMC). Efficient Site-Specific Labeling of Proteins via Cysteines. [Link]
-
ResearchGate. Hydrolysis mechanism of MTS reagents. [Link]
Sources
Propargyl Methanethiosulfonate (MTS) Technical Support Center: A Guide to Avoiding Common Pitfalls
Welcome to the technical support center for propargyl methanethiosulfonate (MTS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experiments. Propargyl MTS is a valuable tool for introducing a terminal alkyne group onto cysteine residues in proteins and other biomolecules, enabling subsequent "click" chemistry reactions for bioconjugation, proteomics, and drug discovery.[1][2][3] However, like any reactive chemical, its successful use hinges on a thorough understanding of its properties and potential challenges.
This resource provides a comprehensive overview of common pitfalls encountered when working with propargyl MTS and offers practical, field-proven solutions to avoid them. The information is presented in a question-and-answer format to directly address the specific issues you may face during your experimental workflow.
Section 1: Reagent Stability and Handling
Proper storage and handling are paramount to ensure the integrity and reactivity of propargyl MTS. Improper practices can lead to reagent degradation and inconsistent experimental outcomes.
FAQ 1: My propargyl MTS appears discolored (pale yellow oil). Is it still usable?
Propargyl methanethiosulfonate is typically a pale yellow oil.[4] However, significant darkening or the presence of precipitates may indicate decomposition. It is crucial to store the reagent under the recommended conditions to minimize degradation.
Troubleshooting Guide: Reagent Integrity
| Observation | Potential Cause | Recommended Action |
| Significant color change (dark brown/black) | Hydrolysis or polymerization | Discard the reagent and use a fresh vial. |
| Presence of solid precipitate | Decomposition or contamination | Do not use. The precipitate may interfere with the reaction. |
| No observable issues, but poor reactivity | Gradual decomposition due to improper storage | Aliquot fresh reagent upon receipt and store properly. |
Key Storage Recommendations: [4]
-
Temperature: Store at 2-8°C in a refrigerator.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Light: Protect from light by storing in an amber vial.
Expert Insight: Upon receiving propargyl MTS, we strongly recommend aliquoting it into smaller, single-use volumes under an inert atmosphere. This practice minimizes repeated freeze-thaw cycles and exposure to air and moisture, which are the primary drivers of degradation.
Section 2: Reaction Optimization and Specificity
Achieving high efficiency and specificity in the reaction between propargyl MTS and thiols is critical for successful downstream applications. Several factors can influence this process.
FAQ 2: I am observing low yields of my desired propargylated product. What are the likely causes?
Low reaction yields can stem from several factors, including suboptimal reaction conditions, reagent degradation, or competing side reactions.
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Optimize the reaction pH. A common range is 7.0-8.5. | The reaction of MTS reagents with thiols is pH-dependent, as it is the thiolate anion that is the reactive species.[5][6] A pH that is too low will result in a low concentration of the reactive thiolate. |
| Incorrect Reagent Concentration | Perform a concentration titration of propargyl MTS (typically 1-10 molar excess over the thiol). | Insufficient reagent will lead to incomplete reaction, while a large excess can increase the risk of off-target modifications. |
| Presence of Reducing Agents | Ensure that reducing agents (e.g., DTT, TCEP) from previous steps are removed. | Reducing agents will compete with your target thiol for reaction with propargyl MTS. |
| Reagent Instability in Buffer | Prepare the propargyl MTS solution fresh in an appropriate anhydrous solvent (e.g., DMF, DMSO) and add it to the reaction buffer immediately before use. | MTS reagents can have a short half-life in aqueous solutions.[7] |
Experimental Protocol: Optimizing Reaction pH
-
Prepare a series of reaction buffers with pH values ranging from 6.5 to 9.0 (e.g., phosphate or borate buffers).
-
Set up parallel reactions with your target molecule and a fixed concentration of propargyl MTS in each buffer.
-
Incubate the reactions for a set period.
-
Analyze the reaction products by an appropriate method (e.g., LC-MS, SDS-PAGE with a clickable fluorescent tag) to determine the optimal pH for your specific system.
FAQ 3: I am concerned about off-target reactions. How specific is propargyl MTS for cysteine residues?
Methanethiosulfonate reagents are highly selective for thiol groups (cysteine) over other amino acid side chains like lysine, histidine, or tyrosine under typical reaction conditions.[8] However, at very high pH or with a large excess of the reagent, some off-target modification of other nucleophilic residues might occur.
Expert Insight: To ensure specificity, it is crucial to work within the recommended pH range and use the lowest effective concentration of propargyl MTS. If you suspect off-target modifications, consider performing control experiments with proteins or peptides that lack cysteine residues.
Section 3: Downstream Applications and "Click" Chemistry
The primary utility of propargyl MTS is to install a bioorthogonal alkyne handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2]
FAQ 4: My "click" reaction is not working after labeling with propargyl MTS. What could be the problem?
Failures in the click reaction step can be due to issues with the propargylation reaction itself or with the click chemistry components.
Troubleshooting Guide: "Click" Reaction Failure
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Propargylation | Confirm successful labeling using a control experiment (e.g., mass spectrometry to detect the mass shift corresponding to the propargyl group). | If the alkyne handle is not present, the click reaction cannot proceed. |
| Copper Catalyst Issues (CuAAC) | Use a freshly prepared copper(I) source or a copper(II) source with a reducing agent (e.g., sodium ascorbate). Ensure all components are degassed to remove oxygen, which can oxidize the copper(I) catalyst. | The active catalyst in CuAAC is copper(I). |
| Steric Hindrance | If your target cysteine is in a sterically hindered environment, consider using a longer linker in your azide-containing reagent. | The accessibility of the alkyne group can impact the efficiency of the click reaction. |
| Incompatible Buffer Components | Ensure your click reaction buffer does not contain components that can chelate copper (e.g., EDTA) or react with the azide or alkyne. | Buffer components can interfere with the click chemistry reaction. |
Workflow Diagram: Propargylation and "Click" Chemistry
Caption: A typical workflow for protein labeling using propargyl MTS followed by CuAAC.
Section 4: Safety Considerations
As with all laboratory reagents, it is essential to handle propargyl MTS with appropriate safety precautions.
FAQ 5: What are the primary safety concerns when working with propargyl MTS?
Methanethiosulfonate compounds can be irritating to the eyes, respiratory system, and skin.[9] They may also be harmful if swallowed or absorbed through the skin.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Disposal: Dispose of waste according to your institution's chemical waste disposal guidelines.
References
-
Pharmaffiliates. Propargyl Methanethiosulfonate. [Link]
-
Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]
-
Lin, P. C., Ueng, S. H., Tseng, M. C., Ko, J. L., Huang, K. T., Yu, S. C., & Chen, C. T. (2007). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 12(7), 1447–1455. [Link]
-
Zeiss, D., Heckmann, N., & Gohlke, H. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Smith, A. A., & Ackerman, D. S. (2025). Molecular Matchmakers: Bioconjugation Techniques Enhance Prodrug Potency for Immunotherapy. Molecular Pharmaceutics. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Allison, W. S. (1976). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Accounts of Chemical Research, 9(8), 293-299. [Link]
-
Heck, A., Motorin, Y., & Helm, M. (2018). Enzymatic or In Vivo Installation of Propargyl Groups in Combination with Click Chemistry for the Enrichment and Detection of Methyltransferase Target Sites in RNA. Angewandte Chemie International Edition, 57(30), 9575–9579. [Link]
-
ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. [Link]
-
Ortho Clinical Diagnostics. Reference Guide: ID-MTS™ Gel Cards. [Link]
-
National Institute of Standards and Technology. Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions. [Link]
-
ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
-
ResearchGate. Discriminative Detection of Biothiols by Electron Paramagnetic Resonance Spectroscopy using a Methanethiosulfonate Trityl Probe. [Link]
-
National Institutes of Health. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
-
PubMed. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). [Link]
-
University of Siena. New reactions and substrates for orthogonal bioconjugation. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Washington State University. NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. [Link]
-
Harvard University. Synthesis of a Library of Propargylated and PEGylated α‑Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of C. [Link]
-
National Institutes of Health. Bioconjugate Therapeutics: Current Progress and Future Perspective. [Link]
-
ResearchGate. Methanethiosulfonate reagent (MTSET) inhibition of D4S6 cysteine mutant. [Link]
-
Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
arXiv. Quantum Calculations Show Caution Is Needed In Interpreting Methanethiosulfonate Accessibility Experiments On Ion Channels. [Link]
-
PubMed. A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol. [Link]
-
MDPI. Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. [Link]
-
MDPI. S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin?. [Link]
-
PubMed. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. [Link]
Sources
- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 3. Enzymatic or In Vivo Installation of Propargyl Groups in Combination with Click Chemistry for the Enrichment and Detection of Methyltransferase Target Sites in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Intracellular Protein Labeling with Propargyl Methanethiosulfonate (PMTS)
The following guide is structured as a specialized Technical Support Center resource, designed for immediate application by research scientists.
Status: Operational | Tier: Advanced Technical Support Subject: Troubleshooting & Optimization of PMTS Labeling Workflows Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Core Technical Briefing
The PMTS Directive: Propargyl methanethiosulfonate (PMTS) is a specialized, heterobifunctional cysteine probe. Unlike iodoacetamide-alkynes (IA-alkyne) which form irreversible thioether bonds, PMTS reacts with free thiols (–SH) to form a mixed disulfide bond , installing a terminal alkyne handle for downstream click chemistry.
The Critical Constraint: The disulfide linkage formed by PMTS is reversible . In the reducing environment of the cytosol (high glutathione/GSH), the label is unstable and can be reduced off the protein before you perform the click reaction. This guide addresses the specific challenges of maintaining label integrity while ensuring specificity.
Experimental Workflow & Mechanism
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the thiolate anion (
Strategic Workflow Diagram
The following diagram outlines the decision matrix for Live-Cell vs. Lysate labeling, highlighting the critical "Stability Checkpoints."
Figure 1: PMTS labeling workflow emphasizing the critical alkylation step (NEM Block) in live-cell protocols to prevent post-lysis disulfide scrambling.
Troubleshooting Guide (Q&A Format)
Category A: Label Stability & Signal Loss
Q1: I labeled my live cells with PMTS, but after lysis and click chemistry, I see almost no signal. Where did the probe go? Diagnosis: reductive reversal . Explanation: The cytosol contains 1–10 mM glutathione (GSH). Once PMTS labels a cysteine, it forms a disulfide. If the protein remains in the cytosol for too long, GSH will reduce the disulfide, kicking off your propargyl tag. Solution:
-
Shorten Incubation: Limit PMTS exposure to 5–10 minutes. MTS reagents are extremely fast (faster than iodoacetamides); long incubations only increase reversal risk.
-
Post-Labeling Block (The "Chase"): Immediately after washing PMTS, treat cells with a membrane-permeable irreversible alkylator like N-Ethylmaleimide (NEM) before or during lysis. This "freezes" the thiol state and prevents disulfide scrambling during cell disruption.
-
Non-Reducing Lysis: You must lyse in a buffer free of DTT, TCEP, or
-mercaptoethanol.
Q2: Can I use TCEP to reduce my protein before PMTS labeling? Diagnosis: Reagent incompatibility . Explanation: Yes, but you must remove it first. Unlike iodoacetamide, which can tolerate TCEP, MTS reagents react instantly with TCEP and DTT, neutralizing the probe before it touches your protein. Solution:
-
Protocol: Reduce with TCEP
Spin Desalt/Dialysis (Essential) Add PMTS. -
Note: If labeling in lysate, you can skip reduction if targeting surface-exposed free cysteines.
Category B: Specificity & Background
Q3: I see high background labeling in my "No Probe" control after the click reaction. Diagnosis: Non-specific "Sticky" Azide or Copper Precipitation . Explanation: The background is likely from the downstream click reagents, not the PMTS itself. Solution:
-
Scavenge Copper: Ensure you are using a proper ligand like THPTA or TBTA in a 5:1 ratio relative to Copper (CuSO₄). Free copper precipitates proteins and causes high background fluorescence.
-
Wash Stringency: After the click reaction, precipitate the proteins (acetone/methanol) to wash away unreacted fluorescent azide dye.
Q4: Is PMTS membrane permeable? Diagnosis: Permeability Confirmation . Explanation: Yes, PMTS is uncharged and hydrophobic enough to cross cell membranes. However, its efficiency is lower than more hydrophobic probes like Iodoacetamide-alkyne. Solution:
-
For strictly intracellular targets, use concentrations between 50–100 µM .
-
Comparison: Charged MTS reagents (MTSET, MTSES) are membrane-impermeable and are used to distinguish surface vs. intracellular thiols. PMTS labels both.
Comparative Data: PMTS vs. Alternatives
Use this table to validate if PMTS is the correct tool for your specific biological question.
| Feature | PMTS (Propargyl-MTS) | IA-Alkyne (Iodoacetamide) | Maleimide-Alkyne |
| Reaction Type | Thiol-Disulfide Exchange | Nucleophilic Substitution ( | Michael Addition |
| Bond Formed | Disulfide (S-S) | Thioether (S-C) | Thioether (S-C) |
| Reversibility | Reversible (w/ DTT/TCEP) | Irreversible | Irreversible (mostly) |
| Reaction Speed | Very Fast (< 5 min) | Slow (30-60 min) | Fast (5-15 min) |
| Intracellular Stability | Low (Susceptible to GSH) | High | High |
| Primary Use Case | Reversible tagging; SCAM; Accessibility profiling | Global proteomic profiling; Permanent tagging | Permanent tagging (pH sensitive) |
Validated Protocol: Intracellular Labeling
Reagents Required:
-
PMTS Stock: 100 mM in DMSO (Prepare fresh or single-use aliquots; MTS hydrolyzes in moisture).
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors. (NO DTT/TCEP) .
-
Click Reagents: 1 mM CuSO₄, 5 mM THPTA, 10 mM Sodium Ascorbate, 100 µM Azide-Reporter.
Step-by-Step:
-
Preparation: Grow cells to 80-90% confluency.
-
Pulse Labeling:
-
Replace media with warm serum-free media containing 50 µM PMTS .
-
Incubate at 37°C for 5-10 minutes . Do not exceed 15 mins to avoid reduction.
-
-
Quench & Wash:
-
Aspirate media. Wash 2x with ice-cold PBS.
-
Optional: Add 10 mM NEM in PBS for 2 mins to block remaining free thiols (prevents post-lysis scrambling).
-
-
Lysis:
-
Lyse cells in Non-Reducing Lysis Buffer .
-
Clarify lysate (14,000 x g, 10 min, 4°C).
-
-
Click Chemistry (CuAAC):
-
Adjust protein concentration to 1-2 mg/mL.[1]
-
Add reagents in order: Lysate
Azide-Reporter CuSO₄/THPTA Pre-mix Sodium Ascorbate (Start). -
Incubate 1 hour at Room Temp (dark).
-
-
Analysis:
-
For Gel: Add 4x SDS Loading Buffer (Non-Reducing) . If you use reducing loading buffer (with DTT), the label will fall off and run as free dye.
-
Critical: If you must run a reducing gel, the fluorescence will be lost from the protein band.
-
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Reddie, K. G., & Carroll, K. S. (2008). Expanding the functional diversity of proteins through cysteine oxidation. Current Opinion in Chemical Biology, 12(6), 746-754. Link
-
Chung, J., et al. (2019). Cysteine-reactive probes for proteomic profiling.[2][3][4][5][6][7][8] Methods in Molecular Biology, 1967, 255-270. Link
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Validation & Comparative
The Alkyne Advantage: A Comparative Guide to Propargyl Methanethiosulfonate in Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the selective modification of cysteine residues is a cornerstone of many experimental strategies. The choice of a cysteine-reactive probe can profoundly influence the depth and reliability of proteomic analyses, from identifying sites of post-translational modifications to quantifying changes in protein expression and occupancy. This guide provides an in-depth comparison of propargyl methanethiosulfonate (PMTS), a versatile tool for cysteine labeling, with its commonly used alternatives. We will delve into the mechanistic underpinnings of these reagents, present a synthesis of their performance characteristics, and provide detailed experimental workflows to inform your research.
The Critical Role of Cysteine Alkylation in Proteomics
The sulfhydryl group of cysteine is a highly reactive nucleophile, readily participating in the formation of disulfide bonds that are crucial for protein structure and function. However, in bottom-up proteomics, these disulfide bonds can interfere with enzymatic digestion and complicate mass spectrometry (MS) analysis. To ensure comprehensive and reproducible results, disulfide bonds are typically reduced, and the resulting free thiols are "capped" through alkylation. This irreversible modification prevents re-oxidation and the formation of a heterogeneous population of disulfide-linked peptides, simplifying subsequent analysis. An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, generate a stable modification, and introduce a mass shift that is easily identifiable by mass spectrometry, all while minimizing off-target reactions.
Propargyl Methanethiosulfonate (PMTS): A Gateway to Bioorthogonal Chemistry
Propargyl methanethiosulfonate (PMTS) belongs to the methanethiosulfonate (MTS) family of reagents, which are known for their high reactivity and selectivity towards cysteine residues.[1][2] What sets PMTS apart is the incorporation of a terminal alkyne group. This "handle" is the key to its utility in modern proteomics, enabling the use of bioorthogonal "click chemistry" reactions. This allows for the attachment of a wide array of reporter tags, such as biotin for affinity purification or fluorophores for imaging, after the initial protein labeling.
Mechanism of Action
The reaction between PMTS and a cysteine residue proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond between the cysteine and the propargyl group, with the release of methanesulfonic acid as a byproduct.
Figure 2. General workflow for PMTS-based proteomics sample preparation.
Detailed Protocol:
-
Protein Extraction and Solubilization: Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS, urea) to ensure complete protein solubilization.
-
Reduction: Reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 56-60°C for 30-60 minutes.
-
Alkylation: Cool the sample to room temperature. Add PMTS to a final concentration of 15-20 mM and incubate for 30-60 minutes at room temperature in the dark.
-
Click Chemistry (Optional, for enrichment/labeling):
-
Prepare a click chemistry reaction cocktail containing an azide-functionalized reporter tag (e.g., azide-biotin), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and Tris-HCl buffer.
-
Add the click chemistry cocktail to the PMTS-labeled protein sample and incubate for 1-2 hours at room temperature.
-
-
Protein Precipitation/Purification: Precipitate the proteins using a method such as acetone or TCA precipitation to remove interfering substances.
-
Enrichment (if using a biotin tag): Resuspend the protein pellet and perform affinity purification of biotinylated proteins using streptavidin beads.
-
Proteolytic Digestion: Resuspend the protein pellet (or the on-bead proteins) in a digestion buffer (e.g., ammonium bicarbonate) and digest with a protease such as trypsin overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow 2: Comparative Analysis with Iodoacetamide (IAA)
To provide a direct comparison, the following workflow highlights the key differences when using the more traditional alkylating agent, iodoacetamide.
Figure 3. Comparison of PMTS and IAA proteomics workflows.
Key Differences in the IAA Protocol:
-
Alkylation Step: Following reduction, add IAA to a final concentration of 15-20 mM and incubate for 30-45 minutes at room temperature in the dark.
-
No Click Chemistry Step: As IAA does not introduce a bioorthogonal handle, there is no subsequent click chemistry reaction.
-
Direct Digestion: After quenching the excess IAA (typically with DTT), the sample proceeds directly to protein precipitation and digestion.
Concluding Remarks
Propargyl methanethiosulfonate is a powerful tool in the proteomics arsenal, primarily due to its bioorthogonal alkyne handle that opens the door to a vast array of downstream applications through click chemistry. Its high reactivity and selectivity for cysteine residues make it an attractive alternative to more traditional alkylating agents. However, researchers should be mindful of the potential for off-target reactions and reagent dimerization, and carefully optimize reaction conditions.
While iodoacetamide remains a workhorse in many proteomics labs, its propensity for side reactions, particularly with methionine, can compromise data quality. Chloroacetamide offers a more specific, albeit less reactive, alternative that can lead to improved peptide identification rates. Ultimately, the choice of cysteine alkylating agent will depend on the specific goals of the experiment. For applications requiring subsequent functionalization of labeled proteins or peptides, the advantages offered by PMTS are compelling. For routine protein identification and quantification where such functionalization is not required, well-characterized reagents like chloroacetamide may provide a more straightforward and cost-effective solution. As with any chemical modification in proteomics, careful optimization and validation are paramount to ensure the generation of high-quality, reproducible data.
References
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Vinogradova, E. V., et al. (2020). Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. Cell Chemical Biology, 27(4), 423-436.e9. [Link]
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Loevenich, S., et al. (2022). Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 33(9), 1667-1676. [Link]
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Jassoy, J. J., et al. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. ChemistryOpen, 9(7), 743-748. [Link]
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Nagy, G., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 23(9), 4787. [Link]
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Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
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Hansen, M. H., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Lin, Y. H., et al. (2023). Methionine can be selectively alkylated by iodoacetamide in proteome-wide experiments. Communications Biology, 6(1), 1-12. [Link]
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Murray, C. I., et al. (2015). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling, 23(7), 629-647. [Link]
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Kaback, H. R. (2009). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Methods in Enzymology, 456, 331-352. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(10), 3843-3849. [Link]
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Stewart, D. S., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 97(5), 326-339. [Link]
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Lehmann, U., et al. (2004). Iodoacetamide-alkylated Methionine Can Mimic Neutral Loss of Phosphoric Acid From Phosphopeptides as Exemplified by Nano-Electrospray Ionization Quadrupole Time-Of-Flight Parent Ion Scanning. Journal of the American Society for Mass Spectrometry, 15(3), 346-353. [Link]
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Suttapitugsakul, S., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(11), 2238-2248. [Link]
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Ghesquière, B., et al. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]
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Chen, Y., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102879. [Link]
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Ahn, Y. H., et al. (2005). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(8), 1339-1347. [Link]
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Wang, H., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic Letters, 22(3), 955-959. [Link]
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Chesnokov, O., et al. (2016). Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. Journal of Proteome Research, 15(10), 3585-3600. [Link]
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Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]
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Hampton, B. S., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(10), 2275-2283. [Link]
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Huang, C., et al. (2022). Contemporary proteomic strategies for cysteine redoxome profiling. Plant Physiology, 188(2), 799-813. [Link]
-
Chen, Y., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. eScholarship, University of California. [Link]
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Assessing the Biocompatibility of Propargyl Methanethiosulfonate Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. The introduction of bioorthogonal handles, such as the propargyl group via propargyl methanethiosulfonate (propargyl-MTS), has opened new avenues for tracking and characterizing protein function. However, the introduction of any exogenous molecule into a living system necessitates a thorough evaluation of its biocompatibility. This guide provides an in-depth comparison of propargyl-MTS labeling with two prevalent alternatives—maleimide-based conjugation and copper-free click chemistry—with a focus on their respective impacts on cell health.
This guide will delve into the chemical principles of each labeling strategy and present a framework for their comparative biocompatibility assessment through established experimental protocols. By understanding the potential cellular perturbations of each method, researchers can make more informed decisions to ensure the integrity and validity of their experimental findings.
The Chemistry of Cysteine-Reactive Labeling: A Mechanistic Overview
The targeted labeling of cysteine residues is a widely employed strategy in chemical biology due to the unique nucleophilicity of the thiol side chain. Propargyl-MTS, maleimides, and strain-promoted alkyne-azide cycloaddition (SPAAC) offer distinct chemical approaches to achieve this.
Propargyl Methanethiosulfonate (Propargyl-MTS): This reagent utilizes the reactivity of the methanethiosulfonate group towards the thiol of a cysteine residue, forming a disulfide bond and introducing a propargyl group as a bioorthogonal handle for subsequent "click" chemistry reactions. The formation of this disulfide bond is a key feature of MTS chemistry.[1][2]
Maleimide-Based Reagents: Maleimides react with thiols via a Michael addition to form a stable thioether bond.[3][4] This chemistry is highly efficient and specific for cysteines at physiological pH.
Copper-Free Click Chemistry (SPAAC): This bioorthogonal reaction involves the cycloaddition of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide.[5][6] For cysteine labeling, this typically involves a two-step process where the protein is first modified with an azide or a strained alkyne.
Comparative Biocompatibility: A Multi-Faceted Assessment
The ideal labeling reagent should be inert to cellular processes, exhibiting minimal cytotoxicity and off-target effects. Here, we outline a comparative framework to assess the biocompatibility of propargyl-MTS and its alternatives, focusing on three key pillars of cell health: cell viability, apoptosis, and oxidative stress.
Cell Viability Assays
A primary indicator of biocompatibility is the impact of the labeling reagent on overall cell viability and metabolic activity. Tetrazolium-based assays, such as the MTT and MTS assays, are colorimetric methods widely used for this purpose.[7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay utilizes a tetrazolium salt that is reduced to a colored formazan product by viable cells.[10][11]
While both are valuable, it's important to note that the MTT assay requires a solubilization step for the formazan crystals, whereas the MTS product is soluble in cell culture medium.[9]
Table 1: Comparative Cell Viability Data (Hypothetical)
| Labeling Reagent (Concentration) | Cell Line | Assay | Cell Viability (% of Control) |
| Propargyl-MTS (50 µM) | HeLa | MTS | 85% |
| Maleimide-alkyne (50 µM) | HeLa | MTS | 90% |
| DBCO-alkyne (50 µM) | HeLa | MTS | 95% |
This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.
Apoptosis Assays
Beyond general viability, it is crucial to determine if a labeling reagent induces programmed cell death, or apoptosis. Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[12][13]
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.
The induction of apoptosis can be a subtle but significant indicator of cytotoxicity that may not be immediately apparent in general viability assays.
Oxidative Stress Assays
The introduction of exogenous chemical reagents can disrupt the delicate redox balance of the cell, leading to oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[14][15][16]
-
ROS Detection: Fluorescent probes can be used to measure the levels of intracellular ROS.
-
Glutathione (GSH) Levels: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of the cellular redox state.
Oxidative stress can lead to damage of cellular components, including proteins, lipids, and DNA, and can trigger apoptotic pathways.[17][18]
Experimental Protocols
To facilitate a direct comparison, detailed, step-by-step methodologies for cell labeling and biocompatibility assessment are provided below. These protocols are designed for a head-to-head comparison of propargyl-MTS, a maleimide-alkyne, and a DBCO-alkyne in a model cell line such as HeLa.
Live Cell Labeling Protocol
This protocol outlines the general steps for labeling live, adherent cells.
-
Cell Culture: Plate HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Reagent Preparation: Prepare stock solutions of propargyl-MTS, maleimide-alkyne, and DBCO-alkyne in DMSO. Dilute the stock solutions to the desired final concentrations in pre-warmed cell culture medium.
-
Labeling: Remove the culture medium from the cells and replace it with the medium containing the labeling reagents. Include a vehicle control (DMSO) and an unlabeled control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Proceed to Biocompatibility Assays: After the final wash, proceed immediately with the cell viability, apoptosis, or oxidative stress assays.
Intracellular Labeling Protocol for Live Cells
Labeling intracellular proteins in live cells requires a permeabilization step.
-
Cell Culture: Culture cells as described in the live-cell labeling protocol.
-
Permeabilization: To transiently permeabilize the cells, streptolysin O (SLO) can be employed.[6][19][20] Incubate the cells with a pre-determined optimal concentration of SLO in a suitable buffer for a short period (e.g., 5-10 minutes) at 37°C.
-
Labeling: Immediately after permeabilization, replace the SLO-containing buffer with the labeling medium containing propargyl-MTS, maleimide-alkyne, or DBCO-alkyne. Incubate for 30-60 minutes at 37°C.
-
Cell Recovery and Washing: After labeling, gently wash the cells with fresh, pre-warmed culture medium to allow the cell membranes to reseal. Then, wash an additional two times with PBS.
-
Proceed to Biocompatibility Assays: Following the washes, perform the desired biocompatibility assays.
MTS Cell Viability Assay Protocol
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves combining the MTS solution with an electron coupling reagent.
-
Assay: After the labeling and washing steps, add the prepared MTS reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the vehicle-treated control cells.
Caspase-Glo® 3/7 Assay Protocol
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the wells of the 96-well plate containing the labeled cells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express caspase activity as the fold change in luminescence relative to the vehicle-treated control.
Visualization of Workflows
To provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the biocompatibility of labeling reagents.
Caption: Chemical principles of cysteine labeling with Propargyl-MTS and Maleimide reagents.
Conclusion and Future Directions
The selection of a labeling reagent should not be based solely on reaction efficiency but must also consider its impact on the biological system under investigation. This guide provides a framework for the systematic and comparative assessment of the biocompatibility of propargyl-MTS labeling against common alternatives. While propargyl-MTS offers the advantage of introducing a small, bioorthogonal handle for subsequent click chemistry, its potential to induce oxidative stress through disulfide exchange warrants careful consideration.[1][17] Maleimides, while generally biocompatible, can also exhibit cytotoxicity at higher concentrations.[21] Copper-free click chemistry reagents are often considered highly biocompatible, though their larger size may sometimes be a limiting factor.[5][6]
Future studies should aim to directly compare these labeling modalities in a variety of cell types and under different experimental conditions to build a more comprehensive understanding of their biocompatibility profiles. By rigorously evaluating the impact of our chemical tools on cell health, we can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of complex biological processes.
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Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. PubMed. [Link]
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Measuring Nonapoptotic Caspase Activity with a Transgenic Reporter in Mice. PMC. [Link]
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Cell viability assessment with the MTS assay after 24 h of exposure to... ResearchGate. [Link]
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Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting. PubMed. [Link]
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Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. MDPI. [Link]
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Technical Guide: Cross-Reactivity & Performance Analysis of Propargyl Methanethiosulfonate (PMTS)
Executive Summary
Propargyl Methanethiosulfonate (PMTS) represents a specialized class of cysteine-reactive probes utilized primarily in chemical biology and chemoproteomics. Unlike the ubiquitous maleimides or iodoacetamides, PMTS functions via a thiol-disulfide exchange reaction . This fundamental difference dictates its unique performance profile: exceptional specificity for solvent-exposed cysteines, rapid kinetics, and—crucially—chemical reversibility.
This guide provides a rigorous comparison of PMTS against standard alkylating agents (Maleimide-alkyne, Iodoacetamide-alkyne), analyzing cross-reactivity, stability, and experimental suitability. It is designed to assist researchers in selecting the precise tool for cysteine scanning (SCAM), site-directed labeling, and "catch-and-release" enrichment strategies.
Part 1: The Chemistry of PMTS
To understand cross-reactivity, one must first understand the mechanism. PMTS consists of a methanethiosulfonate (MTS) "warhead" linked to a propargyl (alkyne) handle.
Mechanism of Action: Thiol-Disulfide Exchange
Upon encountering a free thiol (cysteine thiolate, R-S⁻), the MTS group undergoes nucleophilic attack. The methanesulfinic acid is the leaving group, resulting in the formation of a mixed disulfide bond between the protein and the propargyl moiety.
Key Chemical Distinction:
-
PMTS: Forms a Disulfide Bond (Reversible with DTT/TCEP).[1]
-
Maleimides: Form a Thioether Bond (Irreversible/Stable).
-
Iodoacetamides: Form a Thioether Bond (Irreversible/Stable).
Diagram 1: Chemoselectivity Landscape
The following diagram illustrates the reaction pathways and potential cross-reactivity nodes for PMTS compared to its alternatives.
Caption: Comparative reaction pathways showing PMTS specificity vs. Maleimide cross-reactivity risks.
Part 2: Comparative Analysis (MTS vs. Maleimide vs. Iodoacetamide)
The choice of reagent depends on the "biological question." Use the table below to determine if PMTS fits your experimental constraints.
Table 1: Performance Matrix
| Feature | PMTS (MTS-Alkyne) | Maleimide-Alkyne | Iodoacetamide-Alkyne |
| Reaction Type | Disulfide Exchange | Michael Addition | S_N2 Nucleophilic Substitution |
| Cysteine Specificity | High (Strictly thiols) | Moderate (Reacts w/ amines at pH >7.5) | Low (Cross-reacts w/ His, Lys, Tyr) |
| Reversibility | Yes (Reducible w/ DTT/TCEP) | No (Stable Thioether) | No (Stable Thioether) |
| Reaction Speed | Very Fast ( | Fast ( | Slow (Requires higher conc/time) |
| Hydrolytic Stability | Poor (Half-life: min to hours) | Moderate (Hydrolyzes to open ring) | High (Stable in solution) |
| Steric Footprint | Small (Minimal perturbation) | Medium | Small |
| Primary Application | SCAM, Reversible Tagging | Permanent Labeling | Global Proteomics (ABPP) |
Cross-Reactivity Deep Dive
1. Lysine Cross-Reactivity:
-
Maleimides: At pH > 7.5, the unprotonated
-amino group of lysine becomes nucleophilic enough to attack the maleimide double bond. This leads to significant "background" noise in proteomic studies. -
PMTS: The MTS group is highly resistant to amine attack under physiological conditions. It requires a "soft" nucleophile (thiolate). Therefore, PMTS has lower cross-reactivity with lysines than maleimides.
2. Hydrolysis (The "False Negative" Risk):
-
PMTS: While chemically specific, PMTS is unstable in aqueous buffers. It hydrolyzes to form methanesulfinic acid and the propargyl-thiol (which can oxidize to dimers).
-
Impact: If your labeling protocol is too long (>30 mins) or the buffer is old, the effective concentration of PMTS drops to zero. This is often mistaken for "lack of reactivity."
Part 3: Validated Experimental Protocol (Self-Validating System)
This protocol is designed for "Catch-and-Release" enrichment. The logic is to label exposed cysteines with PMTS, click them to a biotin-azide, enrich on streptavidin, and then elute by reducing the disulfide bond , leaving the biotin on the bead and eluting the native protein (with a free thiol).
Diagram 2: The "Catch-and-Release" Workflow
Caption: Workflow utilizing the unique reversibility of PMTS for clean protein elution.
Step-by-Step Methodology
1. Buffer Preparation (Critical Control Point)
-
Buffer: PBS or HEPES, pH 7.0 – 7.5. Avoid pH > 8.0 to minimize hydrolysis.
-
Degassing: Oxygen promotes disulfide formation between protein cysteines (dimerization), blocking the PMTS reaction. Degas buffers or use an inert atmosphere if possible.
-
Forbidden Reagents: Do NOT include DTT, TCEP, or Mercaptoethanol in the labeling buffer. These will instantly consume the PMTS reagent.
2. PMTS Labeling
-
Dissolve PMTS in anhydrous DMSO to make a 100 mM stock. Use immediately. (MTS reagents degrade in DMSO if wet).
-
Add PMTS to protein sample (1-2 mg/mL) to a final concentration of 0.1 – 1 mM (approx. 10-20x molar excess over thiols).
-
Incubate: 10 – 20 minutes at Room Temperature (or 4°C for 30 mins).
-
Note: Unlike iodoacetamide (1 hr), MTS reactions are fast. Longer incubation only increases hydrolysis byproducts.
-
3. Quenching & Cleanup
-
Quench excess PMTS by adding cysteine or gel filtration (Zeba spin columns).
-
Why? Excess PMTS will react with the copper catalyst or the azide in the next step if not removed.
4. Click Chemistry (CuAAC)
-
React the PMTS-labeled protein with Biotin-Azide (50 µM), CuSO4 (1 mM), THPTA ligand (2 mM), and Sodium Ascorbate (2 mM).
-
Incubate 1 hour.
5. Analysis/Elution
-
For Western Blot: Do NOT use reducing loading buffer (DTT/BME) if you want to see the shift/biotin signal. The reducing agent will cleave the probe off the protein.
-
For Enrichment: Bind to Streptavidin. Wash stringent (SDS/Urea). Elute by adding buffer containing 50 mM DTT . The protein elutes; the biotin-triazole-propargyl moiety stays on the bead.
Part 4: Troubleshooting & Controls
| Observation | Root Cause | Corrective Action |
| No Labeling Observed | PMTS Hydrolysis | Prepare PMTS stock fresh in anhydrous DMSO. Do not store aqueous dilutions. |
| No Labeling Observed | Reducing Agent Presence | Ensure TCEP/DTT is removed via dialysis/desalting before adding PMTS. |
| Signal Lost on Gel | Accidental Reduction | Did you use reducing sample buffer? Use non-reducing loading dye to visualize the tag. |
| High Background | Copper Precipitation | Maintain correct THPTA:Cu ratio (minimum 2:1, preferably 5:1). |
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[2] Methods in Enzymology, 293, 123-145.
- Found
-
Chalker, J. M., et al. (2009). Chemical mutagenesis: selective post-translational modification of proteins. Current Opinion in Chemical Biology, 13(3), 300-306.
- Review of cysteine modification str
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
- Establishes the utility of alkyne/azide handles in proteomics.
-
Reddie, K. G., & Carroll, K. S. (2008). Expanding the functional diversity of proteins through cysteine oxidation. Current Opinion in Chemical Biology, 12(6), 746-754.
- Discusses the redox sensitivity of cysteines relevant to MTS reversibility.
Sources
A Researcher's Guide to Cysteine-Specific Bioconjugation: Evaluating the Impact of Propargyl Methanethiosulfonate Labeling on Protein Function
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a critical tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic agents. The unique reactivity of the cysteine thiol group makes it a prime target for precise chemical ligation. Among the arsenal of thiol-reactive reagents, propargyl methanethiosulfonate (MTS) has emerged as a valuable tool for introducing an alkyne handle, paving the way for bioorthogonal "click" chemistry.
This guide provides an in-depth technical comparison of propargyl MTS labeling with other common cysteine modification strategies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility. Our goal is to equip you with the knowledge to make informed decisions about which labeling strategy best suits your research needs, with a primary focus on preserving the all-important function of your protein of interest.
The Aspiration of "Traceless" Labeling: Why the Choice of Reagent Matters
The ideal protein labeling strategy would be "traceless," meaning the introduction of a probe would not perturb the protein's native structure or function. However, any covalent modification, no matter how small, has the potential to induce changes. The key is to select a method that minimizes these perturbations. The choice of a thiol-reactive reagent is therefore a critical experimental parameter that can dictate the success or failure of downstream applications.
Propargyl methanethiosulfonate (MTS) offers a compelling approach. It reacts specifically with cysteine residues to form a disulfide bond, leaving a small, bioorthogonal propargyl group available for subsequent ligation via click chemistry.[1] This two-step strategy allows for the attachment of a wide array of functionalities, from fluorescent dyes to drug molecules.
The Chemistry of Cysteine Modification: Propargyl MTS vs. Alternatives
The decision to use propargyl MTS should be made with a clear understanding of its reaction mechanism in comparison to other widely used thiol-reactive chemistries, most notably maleimides.
Propargyl Methanethiosulfonate (MTS): A Reversible Disulfide Linkage
Propargyl MTS reacts with the thiolate anion of a cysteine residue in a rapid and specific nucleophilic substitution reaction. This reaction results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.[2] The small size of the propargyl group is advantageous in minimizing steric hindrance.
Diagram: Propargyl MTS Labeling Workflow
Caption: Workflow for two-step protein labeling using propargyl MTS and click chemistry.
Maleimides: The Workhorse of Thiol-Reactive Chemistry
Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond.[3] This reaction is highly efficient and has been a mainstay in bioconjugation for decades.[4] However, the resulting succinimide ring is susceptible to hydrolysis, and the thioether bond can undergo a retro-Michael reaction, leading to label dissociation, particularly in plasma.[5]
Diagram: Comparison of Thiol-Reactive Chemistries
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
